molecular formula C31H31N5O3S6 B15553939 EE-Flipper 33

EE-Flipper 33

Número de catálogo: B15553939
Peso molecular: 714.0 g/mol
Clave InChI: HKGJIANAJNXAEJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

EE-Flipper 33 is a useful research compound. Its molecular formula is C31H31N5O3S6 and its molecular weight is 714.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C31H31N5O3S6

Peso molecular

714.0 g/mol

Nombre IUPAC

10-[10-[[1-(6-aminohexyl)triazol-4-yl]methoxymethyl]-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile

InChI

InChI=1S/C31H31N5O3S6/c1-15-21(14-39-13-19-12-36(35-34-19)10-8-6-5-7-9-32)41-26-22(15)42-24-17(3)23(43-27(24)26)25-18(4)31-29(44-25)28-30(45(31,37)38)16(2)20(11-33)40-28/h12H,5-10,13-14,32H2,1-4H3

Clave InChI

HKGJIANAJNXAEJ-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Flipper Probe: A Technical Guide to Measuring Membrane Tension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane tension is a critical physical parameter that governs a multitude of cellular processes, including cell migration, endocytosis, exocytosis, and cell division. The ability to accurately quantify membrane tension in living cells is paramount to understanding the intricate interplay between mechanical forces and biological function. Flipper probes are a class of fluorescent molecules designed to do just that. These mechanosensitive probes insert into lipid bilayers and report on changes in membrane tension through a quantifiable change in their fluorescence lifetime. This technical guide provides an in-depth overview of the principles behind Flipper probes, detailed experimental protocols for their use, and a summary of key quantitative data.

Core Principle: A Molecular Planarization Cascade

The functionality of Flipper probes is rooted in their unique molecular structure. They are "push-pull" molecules, typically built around a dithienothiophene core, which allows for a twisted conformation in a relaxed (low tension) membrane environment. As membrane tension increases, the lateral pressure exerted by the surrounding lipid molecules forces the Flipper probe into a more planar conformation.[1][2][3] This structural change from a twisted to a planar state has a direct impact on the probe's photophysical properties. Specifically, the planar conformation leads to a red-shift in the excitation spectrum and, most importantly, an increase in the fluorescence lifetime of the probe.[1][2] This relationship between membrane tension and fluorescence lifetime is often linear, providing a straightforward method for quantifying changes in membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).[4][5]

The underlying mechanism of how Flipper probes sense and report on membrane tension can be visualized as a signaling pathway:

Flipper_Mechanism cluster_membrane Lipid Bilayer Probe_Twisted Twisted Flipper Probe (Low Tension) Short_Lifetime Shorter Fluorescence Lifetime (τ) Probe_Twisted->Short_Lifetime Probe_Planar Planar Flipper Probe (High Tension) Long_Lifetime Longer Fluorescence Lifetime (τ) Probe_Planar->Long_Lifetime Increase_Tension Increased Lateral Membrane Pressure Increase_Tension->Probe_Planar Planarization Decrease_Tension Decreased Lateral Membrane Pressure Decrease_Tension->Probe_Twisted Twisting FLIM_Measurement FLIM Measurement Short_Lifetime->FLIM_Measurement Long_Lifetime->FLIM_Measurement

Caption: The core mechanism of Flipper probes.

Quantitative Data Summary

The fluorescence lifetime of Flipper probes is the primary quantitative output for measuring membrane tension. This lifetime is typically determined by fitting the fluorescence decay curve to a multi-exponential function, with the longer lifetime component (τ1) being the most sensitive to changes in tension. The following tables summarize key quantitative data reported in the literature for Flipper-TR, a commonly used Flipper probe.

Table 1: Flipper-TR Fluorescence Lifetime in Different Cell Lines and Organelles

Cell Line/OrganelleAverage Fluorescence Lifetime (τ) in Isotonic Conditions (ns)Reference
HeLa Cells4.5[6]
Endoplasmic Reticulum (ER) in HeLa Cells3.5[6][7]
Mitochondria in HeLa Cells3.2[6]
B. subtilis3.22 ± 0.16[8]
E. coli3.05 ± 0.21[8]

Table 2: Flipper-TR Fluorescence Lifetime in Response to Osmotic Shock in HeLa and MDCK Cells

Cell LineConditionOsmotic Pressure (Osm)Fluorescence Lifetime (τ1) (ns)Reference
HeLaHypotonic< 0.3Longer than isotonic[1]
HeLaIsotonic0.3~4.5[1]
HeLaHypertonic> 0.3Shorter than isotonic[1]
MDCKHypotonic< 0.3Longer than isotonic[1]
MDCKIsotonic0.3~4.0[1]
MDCKHypertonic> 0.3Shorter than isotonic[1]

Table 3: Calibration of Flipper-TR Fluorescence Lifetime to Osmotic Pressure

Cell LineConditionSlope (ns/Osm)Reference
HeLaHypotonic-0.27 ± 0.13[1]
HeLaHypertonic-0.59 ± 0.04[1]
MDCKHypotonic-0.50 ± 0.33[1]
MDCKHypertonic-0.88 ± 0.07[1]

Experimental Protocols

Measuring membrane tension with Flipper probes involves a series of steps, from cell preparation and probe labeling to FLIM imaging and data analysis. The following is a generalized protocol for using Flipper-TR in cultured mammalian cells.

Materials
  • Flipper-TR probe (e.g., from Spirochrome)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells of interest cultured on glass-bottom dishes suitable for microscopy

  • Solutions for inducing osmotic shock (e.g., culture medium diluted with water for hypotonic shock, or medium with added sorbitol/sucrose for hypertonic shock)

  • A confocal microscope equipped with a FLIM system (e.g., time-correlated single photon counting - TCSPC)

Experimental Workflow

The overall experimental workflow can be broken down into the following stages:

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (on glass-bottom dish) Start->Cell_Culture Probe_Prep 2. Prepare Flipper-TR Working Solution Cell_Culture->Probe_Prep Labeling 3. Label Cells with Flipper-TR Probe_Prep->Labeling Induce_Tension 4. Induce Membrane Tension Change (e.g., Osmotic Shock) Labeling->Induce_Tension FLIM_Imaging 5. FLIM Imaging Induce_Tension->FLIM_Imaging Data_Analysis 6. Data Analysis (Lifetime Fitting) FLIM_Imaging->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for Flipper probe measurements.

Detailed Methodologies
  • Probe Preparation:

    • Prepare a 1 mM stock solution of Flipper-TR in anhydrous DMSO.[9]

    • Store the stock solution at -20°C, protected from light and moisture.

    • On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 1 µM.[10]

  • Cell Labeling:

    • Grow cells to the desired confluency on glass-bottom dishes.

    • Replace the culture medium with the Flipper-TR working solution.

    • Incubate the cells for 15-30 minutes at 37°C and 5% CO2.[7][11]

    • After incubation, the cells can be imaged directly in the labeling solution, as the probe is only fluorescent in the membrane environment. Optionally, cells can be washed with fresh medium.

  • Inducing Changes in Membrane Tension (Osmotic Shock):

    • To induce a hypotonic shock (increase in tension), replace the imaging medium with a diluted medium (e.g., 50% medium, 50% distilled water).

    • To induce a hypertonic shock (decrease in tension), replace the imaging medium with a medium containing a non-permeable osmolyte (e.g., 0.5 M sorbitol or sucrose).

    • Acquire images before and after the osmotic shock to observe the change in fluorescence lifetime.

  • FLIM Imaging:

    • Use a confocal microscope equipped with a pulsed laser and a TCSPC system.

    • Excite the Flipper-TR probe at approximately 488 nm.[9]

    • Collect the fluorescence emission using a bandpass filter, typically around 575-625 nm.[9]

    • Acquire FLIM data, ensuring sufficient photon counts per pixel for accurate lifetime fitting.

  • Data Analysis:

    • The fluorescence decay curve for each pixel or region of interest (ROI) is fitted to a bi-exponential decay model.[9]

    • The decay is described by the equation: I(t) = A1 * exp(-t/τ1) + A2 * exp(-t/τ2), where τ1 and τ2 are the fluorescence lifetimes and A1 and A2 are their respective amplitudes.

    • The longer lifetime component, τ1, is the parameter that correlates with membrane tension.[9] An increase in τ1 indicates an increase in membrane tension.

The data analysis workflow can be summarized as follows:

Data_Analysis_Workflow Start Start FLIM_Data Acquired FLIM Data (Photon Arrival Times) Start->FLIM_Data ROI_Selection Select Region of Interest (ROI) (e.g., Plasma Membrane) FLIM_Data->ROI_Selection Decay_Curve Generate Fluorescence Decay Curve for ROI ROI_Selection->Decay_Curve Fitting Fit Decay Curve to Bi-exponential Model Decay_Curve->Fitting Extract_Lifetime Extract Longer Lifetime Component (τ1) Fitting->Extract_Lifetime Quantification Quantify Membrane Tension (Relative or Calibrated) Extract_Lifetime->Quantification End End Quantification->End

Caption: The data analysis pipeline for Flipper probe FLIM experiments.

Considerations and Limitations

While Flipper probes are powerful tools, it is crucial to be aware of certain considerations for accurate data interpretation:

  • Membrane Composition: The fluorescence lifetime of Flipper probes is sensitive not only to membrane tension but also to the local lipid environment, including lipid packing and cholesterol content.[6][12] Therefore, changes in lipid composition during an experiment could be a confounding factor. However, for short-term experiments (seconds to minutes), it is generally assumed that the lipid composition of the membrane remains relatively constant, and changes in lifetime are primarily due to changes in tension.[6]

  • Calibration: For absolute quantification of membrane tension, a calibration curve relating fluorescence lifetime to a known tension is required. This can be achieved using techniques like micropipette aspiration.[5]

  • Phototoxicity: As with any fluorescence microscopy technique, it is important to minimize light exposure to reduce phototoxicity and photobleaching.

Conclusion

Flipper probes represent a significant advancement in the field of mechanobiology, providing a non-invasive and quantitative method for measuring membrane tension in living cells. By understanding the core principles of their function, adhering to detailed experimental protocols, and being mindful of the potential limitations, researchers can effectively utilize these powerful tools to unravel the complex roles of mechanical forces in cellular physiology and disease. This technical guide serves as a comprehensive resource for scientists and professionals seeking to incorporate Flipper probes into their research endeavors.

References

A Technical Guide to Flipper Mechanophores: Structure, Properties, and Applications in Mechanobiology and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flipper mechanophores are a class of fluorescent probes designed to quantitatively measure mechanical forces in biological and artificial membranes. Their unique "push-pull" electronic structure and twisted geometry enable them to report on changes in membrane tension and lipid packing through alterations in their fluorescence lifetime and excitation spectra. This technical guide provides an in-depth overview of the core principles of Flipper mechanophores, including their molecular design, mechanism of action, and photophysical properties. Detailed experimental protocols for their synthesis, incorporation into model and cellular membranes, and the application of Fluorescence Lifetime Imaging Microscopy (FLIM) for data acquisition are presented. Furthermore, this guide summarizes key quantitative data and illustrates experimental workflows and signaling pathway applications through detailed diagrams, offering a comprehensive resource for researchers and professionals in mechanobiology and drug development.

Introduction to Flipper Mechanophores

Flipper mechanophores are innovative molecular tools that allow for the visualization and quantification of mechanical forces within lipid bilayers.[1] These forces, collectively known as membrane tension, play a crucial role in a multitude of cellular processes, including cell division, migration, endocytosis, and signal transduction.[2] The core of a Flipper probe is a twisted dithienothiophene dimer, which acts as a mechanosensitive element.[3] This twisted conformation is sensitive to the lateral pressure exerted by the surrounding lipid molecules.[4] Increased membrane tension compresses the probe, leading to its planarization. This change in conformation alters the electronic conjugation of the molecule, resulting in a measurable change in its photophysical properties.[5][6]

The design of Flipper probes is inspired by the color change observed in lobsters upon cooking, where the planarization of the carotenoid astaxanthin (B1665798) leads to a significant spectral shift.[7] Similarly, the planarization of a Flipper mechanophore upon compression within a membrane results in a red-shift in its excitation spectrum and an increase in its fluorescence lifetime.[8][9] This direct relationship between membrane tension and fluorescence lifetime allows for quantitative mapping of mechanical forces across cellular membranes using techniques like FLIM.[4][10]

Molecular Structure and Mechanism of Action

The fundamental structure of a Flipper mechanophore consists of two dithienothiophene units linked by a single bond. One unit is an electron-donating dithienothiophene (DTT), while the other is an electron-accepting DTT S,S-dioxide (DTTO2).[5] This arrangement creates a "push-pull" system. Bulky substituents, typically methyl groups, are strategically placed near the central bond to induce a twisted conformation in the ground state when the probe is in a low-tension environment.[10][11]

In a fluid, low-tension membrane (liquid-disordered phase, Ld), the Flipper probe maintains its twisted conformation. This deplanarized state results in a weaker push-pull system, a blue-shifted absorption spectrum, and a shorter fluorescence lifetime.[4][5] As membrane tension increases or the lipid packing becomes more ordered (liquid-ordered phase, Lo, or solid-ordered phase, So), the lateral pressure from the surrounding lipids forces the two dithienothiophene units to become more coplanar.[2][12] This planarization enhances the electronic conjugation between the donor and acceptor moieties, strengthening the push-pull character of the molecule.[5] Consequently, the probe exhibits a red-shifted excitation maximum and a significantly longer fluorescence lifetime.[10][13]

The relationship between the conformation of the Flipper probe and its fluorescence properties forms the basis of its function as a mechanosensor. The change in fluorescence lifetime is directly proportional to the degree of planarization, which in turn is related to the membrane tension.

Flipper_Mechanism cluster_low_tension Low Membrane Tension (Ld Phase) cluster_high_tension High Membrane Tension (Lo/So Phase) Twisted_State Twisted Conformation (Deplanarized) Low_Tension_Properties Blue-Shifted Excitation Short Fluorescence Lifetime Twisted_State->Low_Tension_Properties Weak Push-Pull System Planar_State Planar Conformation Twisted_State->Planar_State Increased Lateral Pressure (Compression) Planar_State->Twisted_State Decreased Lateral Pressure (Decompression) High_Tension_Properties Red-Shifted Excitation Long Fluorescence Lifetime Planar_State->High_Tension_Properties Strong Push-Pull System

Caption: Mechanism of action of Flipper mechanophores.

Photophysical Properties of Flipper Mechanophores

The utility of Flipper probes lies in their sensitive and predictable photophysical response to changes in their environment. The key parameters that are modulated by membrane tension are the excitation wavelength (λex) and the fluorescence lifetime (τ).

ProbeEnvironmentExcitation Max (λex, nm)Emission Max (λem, nm)Fluorescence Lifetime (τ, ns)Quantum Yield (Φ)Reference
Flipper-TR® DOPC (Ld)~480~600~2.5 - 3.5-[2]
DPPC (So)~510~600~5.0 - 7.0-[2]
Mechanophore 2 DOPC LUVs (Ld)453~5802.2>80%[10][14]
DPPC LUVs (So)533~6004.3>80%[10][14]
Original Probe 1 DOPC--0.47-[10]
DPPC--0.76-[10]
HydroFlipper HK cells (iso-osmotic)--Varies by organelle-[15]
HK cells (hyper-osmotic)--Varies by organelle-[15]

Note: LUVs (Large Unilamellar Vesicles), DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine), DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine). The values can vary depending on the specific experimental conditions.

The significant increase in fluorescence lifetime in more ordered membranes makes Flipper probes ideal candidates for FLIM.[10] FLIM measures the decay rate of fluorescence at each pixel of an image, providing a map of the fluorescence lifetime across the sample. This allows for the quantitative visualization of membrane tension in living cells with high spatial resolution.[16]

Experimental Protocols

Synthesis of a Flipper Mechanophore (Example: Flipper Probe 2)

The synthesis of Flipper mechanophores involves a multi-step organic synthesis process. The following is a simplified outline for the synthesis of a representative Flipper probe.[10]

Synthesis_Workflow Start Bromothiophene Step1 Conversion to Dithienothiophene Monomer (8) Start->Step1 Step2 Vilsmeier Formylation (Intermediate 9) Step1->Step2 Step3 Bromination and Oxidation (S,S-dioxide 11) Step2->Step3 Step4 Reduction and Silyl (B83357) Protection (Dithienothiophene 12) Step2->Step4 Step5 Stille Coupling of 11 and 12 (Double Flipper 13) Step3->Step5 Step4->Step5 Step6 Deprotection and Esterification (Final Probe 2) Step5->Step6 End Flipper Probe 2 Step6->End

Caption: Simplified synthetic workflow for a Flipper probe.

Detailed Steps (Conceptual):

  • Synthesis of Dithienothiophene Monomer: Starting from bromothiophene, the dithienothiophene core is synthesized through established procedures.[10]

  • Functionalization: The dithienothiophene monomer undergoes Vilsmeier formylation to introduce an aldehyde group.[10]

  • Preparation of Donor and Acceptor Flippers:

    • Acceptor: The formylated intermediate is brominated and then oxidized to form the dithienothiophene S,S-dioxide, which serves as the electron-accepting "flipper".[10]

    • Donor: The aldehyde group of the formylated intermediate is reduced to an alcohol and subsequently protected with a silyl group to yield the electron-donating "flipper".[10]

  • Coupling: The donor and acceptor flippers are coupled together using a Stille coupling reaction to form the twisted push-pull scaffold.[10]

  • Final Modification: The protecting group is removed, and the molecule is esterified with a cyclic anhydride (B1165640) to introduce a terminal negative charge, which aids in its insertion and orientation within the lipid bilayer.[10]

Incorporation of Flipper Probes into Membranes

a) Giant Unilamellar Vesicles (GUVs):

  • Lipid Film Preparation: A solution of the desired lipid composition (e.g., DOPC for Ld phase, DPPC for So phase) and the Flipper probe in chloroform (B151607) is prepared. This solution is dried under a stream of nitrogen in a glass vial to form a thin lipid film.

  • Electroformation: The lipid film is hydrated with a swelling solution (e.g., sucrose (B13894) solution) and subjected to an AC electric field for several hours. This process induces the formation of GUVs.

  • Harvesting: The GUVs are carefully harvested and can be used for microscopy experiments.

b) Live Cells:

  • Stock Solution: Prepare a stock solution of the Flipper probe in a suitable solvent like DMSO.

  • Cell Culture: Plate cells on a glass-bottom dish suitable for microscopy and allow them to adhere.

  • Staining: Dilute the Flipper probe stock solution in cell culture medium to the desired final concentration (typically in the nanomolar to low micromolar range).

  • Incubation: Replace the cell culture medium with the staining solution and incubate the cells for a specific period (e.g., 15-30 minutes) at 37°C.

  • Washing: Gently wash the cells with fresh medium to remove any excess probe.

  • Imaging: The cells are now ready for imaging using FLIM.

Membrane Tension Measurement using FLIM
  • Microscope Setup: A confocal or multiphoton microscope equipped with a pulsed laser for excitation and time-correlated single photon counting (TCSPC) electronics for detection is required.

  • Excitation: The Flipper probe is excited with the pulsed laser at an appropriate wavelength (e.g., 488 nm or as determined by the probe's excitation spectrum).

  • Photon Collection: The emitted photons are collected, and their arrival times relative to the laser pulse are recorded by the TCSPC system.

  • Data Analysis: The collected data is used to generate a fluorescence decay curve for each pixel. This decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).

  • Lifetime Map: The calculated lifetime values are displayed as a pseudo-colored image, where different colors represent different fluorescence lifetimes, and thus different levels of membrane tension.

FLIM_Workflow Start Sample Preparation (Cells/GUVs with Flipper Probe) Step1 Pulsed Laser Excitation Start->Step1 Step2 Fluorescence Emission Step1->Step2 Step3 Time-Correlated Single Photon Counting (TCSPC) Step2->Step3 Step4 Fluorescence Decay Curve Generation (per pixel) Step3->Step4 Step5 Exponential Fit to Determine Lifetime (τ) Step4->Step5 Step6 Generation of FLIM Image (Lifetime Map) Step5->Step6 End Quantitative Membrane Tension Map Step6->End

Caption: Experimental workflow for FLIM-based membrane tension measurement.

Applications in Drug Development and Signaling Pathways

The ability to measure membrane tension has significant implications for drug development and understanding cellular signaling. Changes in membrane tension are associated with various diseases, including cancer, where altered membrane mechanics can influence cell migration and metastasis. Flipper mechanophores can be used to screen for compounds that modulate membrane tension, potentially identifying new therapeutic targets.

For instance, Flipper probes can be used to investigate the effects of drugs on the plasma membrane of cancer cells or to study the mechanical changes in organelles like mitochondria or the endoplasmic reticulum during apoptosis.

Signaling_Pathway Drug Drug Compound Cell Cancer Cell Drug->Cell Plasma_Membrane Plasma Membrane (Stained with Flipper Probe) Cell->Plasma_Membrane FLIM FLIM Imaging Plasma_Membrane->FLIM Tension_Change Change in Membrane Tension (Measured by Flipper Lifetime) FLIM->Tension_Change Downstream_Effects Downstream Signaling (e.g., Cytoskeletal Rearrangement, Altered Cell Migration) Tension_Change->Downstream_Effects

Caption: Application of Flipper probes in a drug screening context.

Conclusion

Flipper mechanophores represent a powerful and versatile tool for the quantitative analysis of membrane tension. Their rational design, predictable photophysical response, and compatibility with advanced imaging techniques like FLIM have opened up new avenues for research in mechanobiology, cell biology, and pharmacology. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals to incorporate these innovative probes into their experimental workflows, enabling deeper insights into the role of mechanical forces in health and disease. As the development of new Flipper probe variants with enhanced properties continues, their application in high-throughput screening and in vivo imaging is expected to expand, further solidifying their importance in the scientific community.

References

Flipper-TR®: A Technical Guide to its Photophysical Properties and Applications in Membrane Tension Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties, characteristics, and experimental applications of Flipper-TR®, a fluorescent membrane tension probe. Flipper-TR® has emerged as a critical tool in mechanobiology, offering unprecedented insights into the role of membrane mechanics in cellular processes.

Core Photophysical Properties

Flipper-TR® is a mechanosensitive fluorescent probe specifically designed to report changes in the lipid organization of biological membranes.[1] Its core structure consists of two twisted dithienothiophenes, which act as a "flipper" that responds to the physical environment of the lipid bilayer.[2][3] This unique mechanophore allows for the sensitive detection of membrane tension through changes in its fluorescence lifetime.[2][3]

The probe spontaneously inserts into the plasma membrane of living cells and is only fluorescent when embedded within a lipid membrane. It is compatible with a wide range of organisms, including bacteria, yeast, and mammalian cells.

PropertyValueSolvent/Condition
Absorption Maximum (λabs) 480 nmDMSO
445 nm (twisted state)In lipid bilayer
515 nm (planar state)In lipid bilayer
Emission Maximum (λem) 600 nm
Molar Extinction Coefficient (εmax) 1.66 x 10⁴ mol⁻¹·cm⁻¹DMSO
Quantum Yield (QY) 30%AcOEt
Fluorescence Lifetime (τ) 2.8 - 7 nsIn membranes

Mechanism of Action: Sensing Membrane Tension

The functionality of Flipper-TR® as a membrane tension probe is intrinsically linked to its molecular structure. The two dithienothiophene units are held in a twisted, non-planar conformation in the ground state due to repulsive chalcogen interactions. When inserted into a lipid bilayer, the degree of twisting or planarization of the Flipper-TR® molecule is influenced by the lateral pressure exerted by the surrounding lipid molecules.

An increase in membrane tension leads to a more ordered and tightly packed lipid environment. This increased lateral pressure forces the Flipper-TR® molecule into a more planar conformation. This planarization results in a red-shift in its excitation spectrum and, most importantly, a significant increase in its fluorescence lifetime. Conversely, in relaxed or disordered membranes, the probe adopts a more twisted conformation, leading to a shorter fluorescence lifetime.

It is crucial to note that membrane tension measurements with Flipper-TR® should be performed using Fluorescence Lifetime Imaging Microscopy (FLIM), as fluorescence intensity or wavelength shifts do not reliably report on membrane tension.

Flipper_Mechanism cluster_0 Low Membrane Tension cluster_1 High Membrane Tension Relaxed_Membrane Relaxed Lipid Bilayer Twisted_Flipper Flipper-TR (Twisted) Relaxed_Membrane->Twisted_Flipper adopts Short_Lifetime Shorter Fluorescence Lifetime (τ) Twisted_Flipper->Short_Lifetime exhibits Planar_Flipper Flipper-TR (Planar) Twisted_Flipper->Planar_Flipper Increased Lateral Pressure Stretched_Membrane Stretched Lipid Bilayer Stretched_Membrane->Planar_Flipper induces Long_Lifetime Longer Fluorescence Lifetime (τ) Planar_Flipper->Long_Lifetime exhibits

Mechanism of Flipper-TR in response to membrane tension.

Experimental Protocols

Cell Staining with Flipper-TR®

A general protocol for staining live cells with Flipper-TR® is outlined below. However, optimal conditions may vary depending on the cell type and experimental setup.

  • Stock Solution Preparation: Dissolve the vial of Flipper-TR® in anhydrous DMSO to prepare a 1 mM stock solution. Store this solution at -20°C or below. It is recommended not to aliquot the stock solution into smaller volumes to maintain stability.

  • Cell Preparation: Grow cells on a suitable imaging substrate such as coverslips or glass-bottom dishes to the desired confluency.

  • Staining Solution Preparation: Shortly before use, dilute the 1 mM Flipper-TR® stock solution to a final concentration of 1 µM in the appropriate cell culture medium. The labeling efficiency might be reduced in media containing serum. If the signal is low, the concentration can be increased up to 2 µM.

  • Incubation: Replace the existing culture medium with the Flipper-TR® staining solution, ensuring the cells are completely covered. Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 15-30 minutes before imaging.

  • Washing (Optional): The staining solution can be removed and the cells washed once with fresh media. However, since the probe is only fluorescent in membranes, this step is not always necessary, especially for long-term imaging.

Fluorescence Lifetime Imaging Microscopy (FLIM)

FLIM is the required imaging modality for quantifying membrane tension using Flipper-TR®.

  • Microscope Setup: A FLIM system equipped with a pulsed laser for excitation (typically 485 nm or 488 nm) and appropriate photon counting detectors is necessary.

  • Image Acquisition: Collect fluorescence emission through a bandpass filter, typically around 600/50 nm. Optimize acquisition settings to minimize phototoxicity and photobleaching.

  • Data Analysis: The fluorescence decay data for each pixel or region of interest (ROI) is fitted to a multi-exponential decay model. Flipper-TR® typically exhibits a double-exponential decay. The longer lifetime component (τ₁) is the one that reports on membrane tension and generally ranges from 2.8 to 7.0 ns. A longer lifetime indicates higher membrane tension.

Experimental_Workflow Start Start Prepare_Stock Prepare 1 mM Flipper-TR Stock in DMSO Start->Prepare_Stock Culture_Cells Culture Cells on Imaging Dish Start->Culture_Cells Prepare_Staining Prepare 1 µM Staining Solution in Culture Medium Prepare_Stock->Prepare_Staining Culture_Cells->Prepare_Staining Incubate Incubate Cells (15-30 min, 37°C) Prepare_Staining->Incubate FLIM_Imaging FLIM Acquisition (Excitation: 488 nm, Emission: 600/50 nm) Incubate->FLIM_Imaging Data_Analysis Analyze Fluorescence Lifetime (Double-exponential fit, analyze τ₁) FLIM_Imaging->Data_Analysis End End Data_Analysis->End

Typical experimental workflow for Flipper-TR.

Signaling Pathways and Applications

Flipper-TR® does not directly participate in signaling pathways but serves as a reporter for membrane tension changes that are integral to numerous cellular signaling events. By visualizing and quantifying membrane tension, researchers can gain insights into the mechanical forces that regulate processes such as:

  • Cell Migration and Spreading: Changes in plasma membrane tension are fundamental to the dynamics of cell movement.

  • Endocytosis and Exocytosis: Membrane remodeling during vesicle trafficking is associated with significant alterations in membrane tension.

  • Cell Division: The dramatic changes in cell shape during mitosis are accompanied by fluctuations in membrane tension.

  • Ion Channel Activation: Mechanosensitive ion channels can be regulated by changes in lipid bilayer tension.

  • Drug-Membrane Interactions: Flipper-TR® can be used to study how pharmaceutical compounds affect the physical properties of cell membranes.

Signaling_Context cluster_0 Cellular Stimuli cluster_1 Cellular Response Stimuli Mechanical Cues (e.g., Osmotic Shock, Substrate Stiffness) Biochemical Signals Membrane_Tension Change in Plasma Membrane Tension Stimuli->Membrane_Tension induces Flipper_Response Flipper-TR Lifetime Change (τ) Membrane_Tension->Flipper_Response reported by Cellular_Processes Downstream Cellular Processes (Migration, Endocytosis, etc.) Membrane_Tension->Cellular_Processes regulates

Flipper-TR as a reporter in cellular signaling.

References

Unveiling the Intricacies of Lipid Bilayers: A Technical Guide to Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cell membrane, a fluid mosaic of lipids and proteins, orchestrates a symphony of cellular processes. Its intricate organization into microdomains, such as lipid rafts, governs everything from signal transduction to membrane trafficking. Understanding this organization is paramount for deciphering cellular function and developing novel therapeutic strategies. This in-depth technical guide provides a comprehensive overview of how fluorescent probes are employed to illuminate the complexities of lipid bilayer organization, offering detailed methodologies and quantitative data to empower your research.

The Power of Light: Fluorescent Probes as Beacons in the Bilayer

Extrinsic fluorescent probes are indispensable tools for studying the structure and dynamics of lipid bilayers, as the native lipids are largely non-fluorescent.[1] These probes can be broadly categorized based on their chemical nature and their affinity for specific lipid environments. Their fluorescence properties, such as emission wavelength, quantum yield, and lifetime, are often sensitive to the local environment, providing a nuanced view of the bilayer's physical state.[2][3]

Probing the Landscape: Types of Fluorescent Probes

Fluorescent probes used to study lipid bilayers can be classified into several categories:

  • Lipophilic Probes: These probes readily partition into the hydrophobic core of the lipid bilayer. Their spectral properties can be sensitive to the local polarity and viscosity.[4]

  • Environment-Sensitive Dyes: This class of probes exhibits changes in their fluorescence color, intensity, or lifetime depending on the properties of their surroundings, such as the lipid packing and hydration of the membrane.[5]

  • Lipid-Analog Probes: These are fluorescently labeled lipids that mimic the behavior of their natural counterparts, allowing for the direct visualization of specific lipid species within the membrane.

The choice of probe is dictated by the specific research question, with each offering unique insights into the bilayer's architecture and dynamics.

Quantitative Insights: A Comparative Look at Key Fluorescent Probes

To facilitate the selection of appropriate probes for your experiments, the following tables summarize the key quantitative data for some of the most commonly used fluorescent probes in lipid bilayer research.

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Primary Application
DPH 350428~0.8 (in non-polar solvent)~80,000Membrane Fluidity
TMA-DPH 358430~0.7 (in non-polar solvent)~85,000Membrane Fluidity (surface)
Laurdan 340-360440 (Lo phase), 490 (Ld phase)Varies with environment~20,000Lipid Order/Phase
Nile Red 552 (in lipid)636 (in lipid)Varies with environment~45,000Lipid Droplets/Hydrophobicity
BODIPY 493/503 493503~0.9~80,000Lipid Droplets/Neutral Lipids
NBD-PE 460534~0.3~20,000Lipid Dynamics/Distribution

Table 1: Photophysical Properties of Common Fluorescent Probes. This table provides a summary of the key spectral and photophysical properties of frequently used fluorescent probes for lipid bilayer studies. Data is compiled from various sources.

ProbeParameterValue in Liquid-ordered (Lo) PhaseValue in Liquid-disordered (Ld) PhaseReference
DPH Fluorescence Anisotropy (r)~0.35 - 0.38~0.1 - 0.2[1]
Laurdan Generalized Polarization (GP)+0.4 to +0.6-0.1 to +0.2[4][6]
Nile Red Emission Maximum (nm)Blue-shifted (e.g., ~580 nm)Red-shifted (e.g., ~630 nm)[7]

Table 2: Environment-Sensitive Properties of Fluorescent Probes in Different Lipid Phases. This table highlights how the measurable parameters of specific probes change in response to the lipid environment, allowing for the characterization of lipid phases.

Experimental Corner: Protocols for Key Techniques

The successful application of fluorescent probes hinges on robust experimental protocols. This section provides detailed methodologies for several key techniques used to investigate lipid bilayer organization.

Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation

GUVs are a widely used model system for studying lipid bilayer properties due to their size, which allows for direct visualization with light microscopy.[6][8]

Materials:

  • Lipid of interest (e.g., DOPC, DPPC, Cholesterol) dissolved in chloroform.

  • Fluorescent lipid probe (e.g., Texas Red-DHPE) at a 1:500 molar ratio to the lipid.[6]

  • Indium Tin Oxide (ITO)-coated glass slides.

  • O-ring.

  • Sucrose (B13894) solution (e.g., 195 mM in 5 mM HEPES buffer, pH 7.4).[6]

  • Electroformation chamber.

Procedure:

  • Prepare a 10 mM lipid stock solution in chloroform. If desired, add a fluorescent lipid probe.[6]

  • Spread 10 µl of the lipid solution onto the conductive side of an ITO slide.[6]

  • Dry the lipid film under vacuum for at least 15 minutes to remove the solvent.[6]

  • Assemble the electroformation chamber by placing the lipid-coated slide, an O-ring, and a second ITO slide (conductive side down) in the chamber.[6]

  • Fill the chamber created by the O-ring with the sucrose solution.[6]

  • Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours at a temperature above the lipid phase transition temperature.

  • Gently harvest the GUVs for microscopic observation.

Staining of Live Cells with a Membrane Probe

Visualizing the plasma membrane of living cells is crucial for understanding cellular dynamics.

Materials:

  • Adherent mammalian cells cultured on coverslips.

  • Fluorescent membrane probe (e.g., abberior STAR membrane probes).

  • Live-cell imaging medium (e.g., HBSS).

  • DMF or DMSO for stock solution preparation.

Procedure:

  • Prepare a 10 µM stock solution of the membrane probe in DMF or DMSO.[5]

  • Prepare a working staining solution with a final concentration of 10 to 50 nM in pre-warmed live-cell imaging medium.[5]

  • Remove the cell culture medium and rinse the cells once with the pre-warmed imaging medium.[5]

  • Add the staining solution to the cells and incubate for 10 to 30 minutes under optimal cell growth conditions.[5]

  • (Optional) Rinse the cells with fresh imaging medium to reduce background fluorescence.[5]

  • Image the cells using a fluorescence microscope.

Staining of Intracellular Lipid Droplets with Nile Red

Nile Red is a lipophilic stain that becomes intensely fluorescent in hydrophobic environments, making it an excellent marker for intracellular lipid droplets.[4][9]

Materials:

  • Live or fixed cells.

  • Nile Red stock solution (e.g., 1 mM in DMSO).[4]

  • Hanks and 20 mM Hepes buffer (HHBS) or other suitable buffer.

Procedure for Live Cells:

  • Prepare a working solution of Nile Red (200 to 1000 nM) in HHBS.[4]

  • Treat cells with any test compounds as required for your experiment.

  • Resuspend 1-5 × 10⁵ cells in 500 µL of the Nile Red working solution.[4]

  • Incubate at room temperature or 37 °C for 5 to 10 minutes, protected from light.[4]

  • (Optional) Centrifuge the cells and resuspend in fresh buffer to remove excess stain.

  • Analyze the cells by fluorescence microscopy or flow cytometry.

Fluorescence Recovery After Photobleaching (FRAP) to Measure Lipid Diffusion

FRAP is a powerful technique to quantify the lateral mobility of fluorescently labeled molecules within a membrane.[2][10][11]

Materials:

  • Cells or GUVs labeled with a fluorescent lipid probe.

  • Confocal laser scanning microscope with a high-power laser for bleaching.

Procedure:

  • Acquire a pre-bleach image of a uniformly labeled region of the membrane at low laser power.

  • Select a region of interest (ROI) and photobleach it with a short, high-intensity laser pulse.[10]

  • Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence.[10]

  • Analyze the fluorescence recovery curve to determine the mobile fraction and the diffusion coefficient of the probe.

Visualizing Cellular Processes: Signaling Pathways and Experimental Workflows

The organization of the lipid bilayer is not merely structural; it is a critical regulator of cellular signaling. Lipid rafts, for instance, act as platforms that concentrate signaling molecules, thereby facilitating their interaction and downstream signaling cascades.

EGFR Signaling Pathway and Lipid Raft Association

The Epidermal Growth Factor Receptor (EGFR) is a well-studied receptor tyrosine kinase whose signaling is modulated by its localization within lipid rafts.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_raft Lipid Raft (Lo) cluster_nonraft Non-Raft (Ld) EGFR_dimer EGFR Dimer Grb2 Grb2 EGFR_dimer->Grb2 Recruitment EGFR_monomer EGFR Monomer EGFR_monomer->EGFR_dimer Dimerization & Translocation to Raft EGF EGF EGF->EGFR_monomer Binding Sos Sos Grb2->Sos Activation Ras Ras Sos->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Signal

Caption: EGFR signaling is initiated by EGF binding, leading to receptor dimerization and translocation into lipid rafts, which facilitates the recruitment of downstream signaling molecules and activation of the MAPK pathway.

Experimental Workflow for FRET Microscopy to Study Protein-Lipid Interactions

Förster Resonance Energy Transfer (FRET) microscopy is a powerful tool to study molecular interactions at the nanometer scale, making it ideal for investigating the association of proteins with specific lipid domains.[12]

FRET_Workflow start Start: Hypothesis of Protein-Lipid Interaction labeling Label Protein of Interest (Donor Fluorophore, e.g., GFP) and Lipid (Acceptor Fluorophore, e.g., mCherry) start->labeling transfection Co-express/Co-localize in Cells or Reconstitute in GUVs labeling->transfection imaging Fluorescence Microscopy Imaging transfection->imaging donor_ex Excite Donor Fluorophore imaging->donor_ex emission Measure Donor and Acceptor Emission donor_ex->emission fret_calc Calculate FRET Efficiency emission->fret_calc analysis Analyze FRET Efficiency to Determine Proximity and Interaction fret_calc->analysis conclusion Conclusion: Confirm or Refute Interaction analysis->conclusion

Caption: A typical workflow for a FRET microscopy experiment to investigate the interaction between a protein and a specific lipid in a membrane.

Conclusion

Fluorescent probes have revolutionized our understanding of lipid bilayer organization, providing a window into the dynamic and complex world of the cell membrane. By carefully selecting the appropriate probes and employing robust experimental techniques, researchers can gain invaluable insights into the roles of lipid microdomains in health and disease. This guide provides a foundational framework, offering both the theoretical knowledge and practical protocols necessary to embark on your own explorations of the fascinating landscape of the lipid bilayer. As new probes and imaging technologies continue to emerge, the future of membrane research promises even more detailed and dynamic views of this essential cellular component.

References

An In-depth Technical Guide to EE-Flipper 33 for Live-Cell Imaging Beginners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the EE-Flipper 33 probe, a fluorescent tool designed for the real-time visualization and analysis of early endocytosis in live cells. Aimed at researchers new to this technology, this document details the probe's mechanism of action, key quantitative properties, and a step-by-step protocol for its application in live-cell imaging experiments.

Introduction to this compound

This compound is a specialized fluorescent probe belonging to the "Flipper" family of mechanosensitive membrane probes. These probes are engineered to report on the biophysical properties of cellular membranes, specifically membrane tension and lipid organization, through changes in their fluorescence lifetime. This compound has been specifically designed with a higher pKa value (10.6) to ensure its retention within the weakly acidic environment of early endosomes, making it an invaluable tool for studying the initial stages of endocytic trafficking.[1][2] Beyond its primary target, this compound has also been shown to label the Golgi apparatus in live cells, where the internal pH ranges from 6.0 to 6.7.[1]

The ability of this compound to track approximately 70% of early endosomes in living cells allows for detailed investigation into the mechanics of endocytosis, a fundamental cellular process involved in nutrient uptake, signal transduction, and receptor regulation.[1] Dysregulation of endocytosis is implicated in numerous diseases, making tools like this compound highly relevant for drug development and disease research.

Core Principles and Mechanism of Action

The functionality of Flipper probes, including this compound, is based on their unique molecular structure, which consists of two twisted dithienothiophene units. This twisted conformation is sensitive to the lateral pressure exerted by lipids within a membrane bilayer.

  • In Loosely Packed Membranes (Low Tension): The probe maintains a more twisted conformation. Upon excitation, it has a shorter fluorescence lifetime.

  • In Tightly Packed Membranes (High Tension): The increased lateral pressure from surrounding lipids forces the probe into a more planar conformation. This planarization leads to an increase in the fluorescence lifetime.

This change in fluorescence lifetime is the key readout for membrane tension. Fluorescence Lifetime Imaging Microscopy (FLIM) is, therefore, the technique of choice for quantifying the measurements obtained with this compound. The fluorescence lifetime is an intrinsic property of a fluorophore and is less susceptible to artifacts such as changes in probe concentration or excitation intensity, which can affect intensity-based measurements.

The specific targeting of this compound to early endosomes is achieved through rational chemical design. The probe incorporates a substituted benzylamine (B48309) head group with a high pKa.[2][3] In the neutral pH of the extracellular environment and cytoplasm, a portion of the probe is uncharged, allowing it to cross the plasma membrane. Upon entering the mildly acidic lumen of early endosomes (pH ~6.0-6.7), the benzylamine group becomes protonated. This positive charge traps the probe within the organelle, as the charged molecule cannot readily diffuse back across the endosomal membrane.[2][3]

Quantitative Data Presentation

While specific photophysical data for this compound is not as widely published as for its parent compound, Flipper-TR®, the following tables summarize the known properties of this compound and the general Flipper probe family for comparative purposes.

Table 1: Chemical and Targeting Properties of this compound

PropertyValueReference
Target Organelle Early Endosomes, Golgi Apparatus[1]
Targeting Mechanism pH-dependent trapping (high pKa)[2][3]
pKa 10.6[1]
Tracking Efficiency ~70% of early endosomes[1]

Table 2: General Photophysical Properties of Flipper Probes (based on Flipper-TR®)

PropertyValueReference
Excitation Maximum (λex) ~488 nm[4][5]
Emission Maximum (λem) ~600 nm[4][5]
Recommended Emission Collection 575 - 625 nm[4][5]
Fluorescence Lifetime (τ) 2.8 - 7 ns (environment dependent)[4][5]
Quantum Yield (QY) 30% (in Ethyl Acetate)[4][5][6]
Molar Extinction Coefficient (ε) 1.66 x 10^4 M⁻¹cm⁻¹ (in DMSO)[4][5][6]

Experimental Protocols

This section provides a detailed methodology for using this compound in live-cell imaging experiments, designed for researchers with a basic understanding of cell culture and fluorescence microscopy.

Materials and Reagents
  • This compound probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Cells of interest cultured on imaging-compatible dishes (e.g., glass-bottom dishes)

  • Phosphate-Buffered Saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Fluorescence Lifetime Imaging Microscope (FLIM) system equipped with a pulsed laser (e.g., 488 nm) and appropriate detectors.

Probe Preparation (Stock Solution)
  • Allow the vial of this compound to warm to room temperature before opening.

  • Prepare a 1 mM stock solution by dissolving the probe in anhydrous DMSO. The required volume of DMSO will depend on the amount of probe supplied by the manufacturer.

  • Store the stock solution at -20°C, protected from light. When stored properly, the stock solution is stable for several months. Avoid repeated freeze-thaw cycles.

Cell Staining Protocol
  • Culture your cells of interest on glass-bottom imaging dishes to an appropriate confluency (typically 60-80%).

  • On the day of the experiment, prepare a fresh staining solution by diluting the 1 mM this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 0.5-2 µM. The optimal concentration should be determined empirically for each cell line and experimental condition.

  • Remove the culture medium from the cells and gently wash once with pre-warmed PBS.

  • Aspirate the PBS and add the staining solution to the cells.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 15-30 minutes. Incubation time may need to be optimized.

  • After incubation, aspirate the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

  • Add fresh, pre-warmed live-cell imaging medium to the cells. The cells are now ready for imaging.

Fluorescence Lifetime Imaging Microscopy (FLIM)
  • Place the imaging dish on the stage of the FLIM microscope. Ensure that the environmental chamber is maintained at 37°C and 5% CO2.

  • Locate the cells using brightfield or DIC optics.

  • Set up the FLIM acquisition parameters:

    • Excitation: Use a pulsed laser at approximately 488 nm.

    • Emission: Collect the fluorescence signal between 575 nm and 625 nm.

    • Acquisition Time: Adjust the acquisition time to collect sufficient photons for accurate lifetime determination without causing significant phototoxicity.

  • Acquire FLIM images of the cells. The output will be an image where the color or intensity of each pixel represents the fluorescence lifetime.

  • Analyze the FLIM data using appropriate software to calculate the fluorescence lifetime values in different cellular regions (e.g., early endosomes, Golgi).

Mandatory Visualizations

Signaling Pathway: Mechanism of this compound Action

EE_Flipper_Mechanism cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cell cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_endosome Early Endosome (pH ~6.0-6.7) cluster_golgi Golgi Apparatus (pH ~6.0-6.7) Probe_Ext This compound (Uncharged) Probe_Int This compound (Uncharged) Probe_Ext->Probe_Int Passive Diffusion Plasma_Membrane Plasma Membrane Probe_Trap This compound-H+ (Charged & Trapped) Probe_Int->Probe_Trap Protonation & Trapping Probe_Golgi This compound-H+ (Charged & Trapped) Probe_Int->Probe_Golgi Protonation & Trapping

Caption: Mechanism of this compound accumulation in early endosomes and the Golgi apparatus.

Experimental Workflow: Live-Cell Imaging with this compound

Experimental_Workflow Cell_Culture 1. Culture cells on glass-bottom dishes Probe_Prep 2. Prepare 1 mM this compound stock in anhydrous DMSO Staining_Sol 3. Dilute stock to 0.5-2 µM in imaging medium Probe_Prep->Staining_Sol Cell_Staining 4. Incubate cells with staining solution (15-30 min) Staining_Sol->Cell_Staining Washing 5. Wash cells twice with fresh imaging medium Cell_Staining->Washing Imaging 6. Image using FLIM (Ex: ~488nm, Em: 575-625nm) Washing->Imaging Data_Analysis 7. Analyze fluorescence lifetime data Imaging->Data_Analysis

Caption: Step-by-step experimental workflow for live-cell imaging with this compound.

Logical Relationship: Fluorescence Lifetime and Membrane Tension

Lifetime_Tension_Relationship Low_Tension Low Membrane Tension Twisted Twisted Probe Conformation Low_Tension->Twisted High_Tension High Membrane Tension Planar Planar Probe Conformation High_Tension->Planar Short_Lifetime Shorter Fluorescence Lifetime Twisted->Short_Lifetime Long_Lifetime Longer Fluorescence Lifetime Planar->Long_Lifetime

Caption: Relationship between membrane tension, probe conformation, and fluorescence lifetime.

References

Unveiling Cellular Forces: A Technical Guide to the Flipper-TR® Probe Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Flipper-TR® (Fluorescent Lipid Tension Reporter) probe family represents a significant advancement in the field of mechanobiology, offering a powerful tool to quantify membrane tension in living cells. This technical guide provides an in-depth overview of the core features of these probes, detailed experimental methodologies, and a summary of key quantitative data to facilitate their application in research and drug development.

Core Principles and Mechanism of Action

The Flipper-TR® probes are fluorescent molecules designed to insert into the lipid bilayer of cellular membranes.[1][2] Their core structure consists of two dithienothiophene groups that act as a mechanosensitive "flipper."[3][4] The fluorescence lifetime of the probe is dependent on the rotational freedom of these two groups.[5]

In a relaxed membrane, the flippers can freely twist, resulting in a shorter fluorescence lifetime.[3] Conversely, when membrane tension increases, the lipid packing becomes more ordered, restricting the twisting motion of the probe.[3] This planarization leads to a longer fluorescence lifetime.[3][5] This relationship between membrane tension and fluorescence lifetime allows for a quantitative assessment of mechanical forces at the cellular and subcellular levels.[6][7]

The primary method for measuring these changes is Fluorescence Lifetime Imaging Microscopy (FLIM), a technique that provides a robust and quantifiable output independent of probe concentration.[1][2]

cluster_membrane Cell Membrane cluster_probe_state Probe Conformation cluster_fluorescence Fluorescence Output Relaxed_Membrane Relaxed Membrane (Low Tension) Twisted_State Twisted Conformation Relaxed_Membrane->Twisted_State Allows free rotation Tense_Membrane Tense Membrane (High Tension) Planar_State Planar Conformation Tense_Membrane->Planar_State Restricts rotation Probe Flipper-TR® Probe Probe->Relaxed_Membrane Insertion Probe->Tense_Membrane Insertion Short_Lifetime Shorter Fluorescence Lifetime (τ) Twisted_State->Short_Lifetime Long_Lifetime Longer Fluorescence Lifetime (τ) Planar_State->Long_Lifetime

Mechanism of Flipper-TR® probes in response to membrane tension.

The Flipper-TR® Probe Family

The Flipper-TR® family includes several probes designed for specific subcellular localizations, enabling targeted investigations of membrane tension in different organelles.[8]

Probe NameTarget OrganelleTargeting Mechanism
Flipper-TR® Plasma MembraneAnionic headgroup promotes retention at the plasma membrane.[9][10]
ER Flipper-TR® Endoplasmic ReticulumA pentafluorophenyl group that reacts with cysteine residues on ER proteins.[11][12]
Lyso Flipper-TR® Late Endosomes/LysosomesAccumulates in acidic environments through protonation of its headgroup.[8]
Mito Flipper-TR® MitochondriaCationic triphenylphosphonium group targets the probe to the mitochondria.[3][8]
HaloFlipper Specific Membranes of InterestCovalently attaches to a HaloTag fusion protein for precise localization.[3]

Quantitative Data Summary

The fluorescence lifetime of Flipper-TR® probes is a key quantitative parameter. The following table summarizes typical lifetime values reported in the literature. It is important to note that absolute lifetime values can vary depending on cell type, experimental conditions, and the specific FLIM setup.[8] Therefore, it is recommended to focus on relative changes in lifetime within an experiment.[9]

ProbeCell Type/SystemConditionAverage Fluorescence Lifetime (τ)Reference
Flipper-TR® RPE1 cellsNon-confluent~5.4 ± 0.23 ns[8]
Flipper-TR® RPE1 cellsConfluent~5.5 ± 0.06 ns[8]
FliptR GUVs (DOPC - Ld phase)-3.75 ± 0.08 ns[13]
FliptR GUVs (SM: CL 70 :30 - Lo phase)-5.31 ± 0.12 ns[13]
ER Flipper-TR® HeLa cells-~3.5 ns[11]
Flipper-TR® HeLa cells-~4.5 ns[11]

Ld: liquid-disordered; Lo: liquid-ordered; GUVs: Giant Unilamellar Vesicles

Detailed Experimental Protocols

Accurate and reproducible measurements with Flipper-TR® probes require careful adherence to experimental protocols.

Probe Preparation and Storage
  • Storage: Upon receipt, store the Flipper-TR® probe at -20°C.[2][14]

  • Stock Solution: Prepare a 1 mM stock solution by dissolving the probe in anhydrous DMSO. It is crucial to use new and anhydrous DMSO to prevent probe degradation.[2][14]

  • Storage of Stock Solution: Store the stock solution at -20°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation.[2][14] The stock solution is stable for approximately 3 months when stored correctly.[2][14]

Cell Staining Protocol

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

  • Prepare Staining Solution: Dilute the 1 mM Flipper-TR® stock solution to a final concentration of 1 µM in the desired cell culture medium.[14] For media containing serum, which can reduce labeling efficiency, the concentration can be increased up to 2 µM.[14] Prepare the staining solution shortly before use.

  • Cell Labeling: Replace the existing cell culture medium with the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at the desired temperature.

  • Imaging: The probe is fluorogenic, meaning it is only fluorescent in a lipid membrane, so washing is not strictly necessary, especially for long-term imaging in media containing serum.[2] Proceed with FLIM imaging. For long-term experiments, it is recommended to perform sample labeling for each time point to avoid probe endocytosis.

Start Start Prepare_Stock Prepare 1 mM Stock in anhydrous DMSO Start->Prepare_Stock Dilute_Probe Dilute to 1 µM in Cell Culture Medium Prepare_Stock->Dilute_Probe Label_Cells Incubate Cells with Staining Solution Dilute_Probe->Label_Cells FLIM_Imaging Perform FLIM Imaging Label_Cells->FLIM_Imaging Analyze_Data Analyze Fluorescence Lifetime Data FLIM_Imaging->Analyze_Data End End Analyze_Data->End

General experimental workflow for using Flipper-TR® probes.

FLIM Imaging and Data Acquisition
  • Microscope Setup: Use a FLIM microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) system.[6][9]

  • Excitation: Excite the probe using a 488 nm pulsed laser.[2][12][15]

  • Emission: Collect the fluorescence emission through a 575-625 nm bandpass filter.[2][12][15]

  • Laser Repetition Rate: An optimal laser repetition rate is 20 MHz (50 ns period) to capture the full fluorescence decay of the probe.[9]

  • Data Analysis: Analyze the acquired data to determine the fluorescence lifetime (τ). Several methods can be used for lifetime estimation, including multi-exponential reconvolution fitting and phasor analysis.[16] The longer lifetime component (τ2) is typically more sensitive to changes in membrane tension.[2]

Applications in Drug Development and Research

The Flipper-TR® probe family provides a unique tool for investigating the role of membrane tension in various biological processes, making them highly valuable for drug development and fundamental research.

  • Mechanotransduction: Study how cells sense and respond to mechanical stimuli.

  • Cell Migration and Division: Investigate the role of membrane tension in dynamic cellular processes.

  • Drug-Membrane Interactions: Assess how pharmacological compounds affect the physical properties of cellular membranes.

  • Disease Pathology: Explore the involvement of aberrant membrane tension in diseases such as cancer and fibrosis.

  • Bacterial Adhesion and Biofilm Formation: Visualize and measure the mechanical stress experienced by bacterial membranes upon surface contact.[4]

By providing a direct and quantitative measure of membrane tension, the Flipper-TR® probes offer a new dimension to cellular analysis, paving the way for novel discoveries and therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for ER Flipper-TR Staining

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling Endoplasmic Reticulum Membrane Tension with ER Flipper-TR

ER Flipper-TR is a specialized fluorescent probe designed for the real-time investigation of membrane tension specifically within the endoplasmic reticulum (ER) of living cells.[1][2][3] This innovative tool is a member of the Flipper probe family, which operates as a mechanosensitive fluorophore.[2] The probe's design incorporates an ER-targeting moiety and a unique "flipper" mechanophore, composed of two twisted dithienothiophenes.[1][3] This structure allows ER Flipper-TR to spontaneously insert into the ER membrane and report changes in the lipid bilayer's organization through alterations in its fluorescence lifetime.[1][2]

The underlying principle of ER Flipper-TR lies in its conformational response to the mechanical forces within the lipid membrane. As membrane tension increases, the probe's structure becomes more planar, leading to a longer fluorescence lifetime.[4][5][6] Conversely, in a more relaxed membrane, the probe adopts a more twisted conformation, resulting in a shorter fluorescence lifetime. This direct relationship between membrane tension and fluorescence lifetime enables researchers to quantitatively assess the mechanical state of the ER membrane. It is crucial to note that these changes in membrane tension can only be reliably quantified using Fluorescence Lifetime Imaging Microscopy (FLIM).[2][7] Fluorescence intensity alone is not a dependable indicator of membrane tension.[2]

ER Flipper-TR is a valuable tool for scientists in various fields, including cell biology, neurobiology, and drug discovery, who are interested in understanding the role of ER membrane mechanics in cellular processes, disease pathogenesis, and as a potential target for therapeutic intervention.

Quantitative Data Summary

The fluorescence lifetime of ER Flipper-TR is a key parameter for quantifying ER membrane tension. The following table summarizes typical fluorescence lifetime values and other relevant photophysical properties.

PropertyValueNotes
Excitation Wavelength (λabs)480 nm[1][2]Can be commonly excited with a 488 nm laser.[1][2]
Emission Wavelength (λfl)600 nm[1][2]Emission is typically collected between 575 and 625 nm.[1][2]
Molar Extinction Coefficient (εmax)1.66 x 10⁴ mol⁻¹·cm⁻¹ (in DMSO)[2][8]---
Fluorescence Lifetime (τ)2.8 - 7 ns[1][2]Longer lifetimes indicate higher membrane tension.[9] The average lifetime in HeLa cells is approximately 3.5 ns.[10][11]
Quantum Yield (QY)30% (in AcOEt)[1][2]---

Experimental Protocols

I. Reagent Preparation

1. Handling and Storage:

  • Upon receipt, store the ER Flipper-TR probe at -20°C.[2]

  • Before use, allow the vial to warm to room temperature before opening.[2]

  • Prepare solutions using anhydrous dimethyl sulfoxide (B87167) (DMSO), as moisture can reduce the shelf life of the probe.[2]

  • Store DMSO stock solutions at -20°C. Properly stored solutions are stable for up to 3 months.[2]

  • Safety Note: DMSO is known to facilitate the entry of organic molecules into tissues. Handle with caution and adhere to all local safety regulations for disposal.[2]

2. Preparation of 1 mM Stock Solution:

  • Dissolve the contents of one vial of ER Flipper-TR (35 nmol) in 35 µL of anhydrous DMSO to create a 1 mM stock solution.[2]

  • It is not recommended to divide the stock solution into smaller aliquots, as this may accelerate degradation. The compound is not sensitive to multiple freeze-thaw cycles.[2]

II. Cell Staining Protocol

This protocol has been optimized for HeLa cells and other common cell lines grown on coverslips or glass-bottom dishes. However, optimal conditions may vary depending on the cell type and should be determined empirically.[2]

1. Cell Preparation:

  • Culture cells on a suitable imaging surface (e.g., coverslips, glass-bottom dishes) to the desired confluency.

2. Preparation of Staining Solution:

  • Shortly before use, dilute the 1 mM ER Flipper-TR DMSO stock solution to a final concentration of 1 µM in cell culture medium. For example, add 1 µL of 1 mM stock solution to 1 mL of medium.

  • If a low signal is observed, the concentration can be increased up to 2-3 µM.[2]

  • Note: The presence of Fetal Calf Serum (FCS) or other serum proteins in the culture medium can reduce labeling efficiency.[2]

3. Staining Procedure:

  • Remove the existing cell culture medium.

  • Immediately add the freshly prepared staining solution to the cells.

  • Incubate the cells for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO₂.[11]

  • The probe does not need to be washed out, especially for long-term imaging (greater than 24 hours) in media containing serum, as it is only fluorescent when inserted into a membrane.[2][12]

III. FLIM Imaging and Data Analysis

1. Imaging Parameters:

  • Image the stained cells using a FLIM microscope equipped with a pulsed laser for excitation.

  • Excitation: Use a 488 nm pulsed laser.[1][9]

  • Emission: Collect the fluorescence signal through a 600/50 nm bandpass filter.[9][13]

  • Minimize light exposure to reduce potential photodamage.[9][14]

2. Data Analysis:

  • Measure the fluorescence lifetime to determine membrane tension.

  • The photon histograms from regions of interest (ROI) or single pixels are typically fitted with a double-exponential decay curve to extract two decay times, τ1 and τ2.[9]

  • The longer lifetime (τ1), which varies between approximately 2.8 and 7.0 ns, is used to report on membrane tension. A longer lifetime corresponds to higher membrane tension.[9]

Visualizations

ER_Flipper_TR_Mechanism cluster_membrane ER Membrane cluster_states Probe ER Flipper-TR LowTension Low Tension (Twisted Conformation) Probe->LowTension Relaxed Membrane HighTension High Tension (Planar Conformation) Probe->HighTension Stretched Membrane ShortLifetime Shorter Fluorescence Lifetime LowTension->ShortLifetime Results in LongLifetime Longer Fluorescence Lifetime HighTension->LongLifetime Results in

Caption: Mechanism of ER Flipper-TR in response to membrane tension.

Staining_Workflow Start Start PrepareStock Prepare 1 mM ER Flipper-TR Stock in Anhydrous DMSO Start->PrepareStock PrepareStaining Dilute Stock to 1 µM in Cell Culture Medium PrepareStock->PrepareStaining IncubateCells Incubate Cells (15-30 min at 37°C) PrepareStaining->IncubateCells ImageCells FLIM Imaging (Ex: 488 nm, Em: 575-625 nm) IncubateCells->ImageCells AnalyzeData Analyze Fluorescence Lifetime (τ) ImageCells->AnalyzeData End End AnalyzeData->End

References

Live-Cell Imaging with Flipper-TR Probes: A Detailed Guide to Measuring Membrane Tension

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Flipper-TR® probes are a class of fluorescent molecules designed to measure membrane tension in living cells. These mechanosensitive probes insert into the lipid bilayer of cellular membranes and report on the local membrane environment through changes in their fluorescence lifetime. An increase in membrane tension leads to a planarization of the Flipper-TR molecule, resulting in a longer fluorescence lifetime. This technology provides a powerful tool for investigating the role of membrane mechanics in various cellular processes, including cell migration, division, endocytosis, and signaling. This document provides detailed protocols for the use of Flipper-TR probes in live-cell imaging experiments, guidelines for data analysis, and troubleshooting advice.

Mechanism of Action

The Flipper-TR probe consists of two twisted dithienothiophene units. When inserted into a lipid membrane, the degree of twisting between these two units is influenced by the lateral pressure within the membrane. In a relaxed membrane, the probe is more twisted, leading to a shorter fluorescence lifetime. As membrane tension increases, the probe becomes more planar, resulting in an increase in its fluorescence lifetime.[1][2] This relationship allows for the quantitative measurement of membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).

Quantitative Data Summary

The fluorescence lifetime of Flipper-TR probes is sensitive to the lipid composition and phase of the membrane, as well as to membrane tension. Below is a summary of reported fluorescence lifetime values in various systems.

Cell/System TypeConditionAverage Fluorescence Lifetime (τ) [ns]Reference
Giant Unilamellar Vesicles (GUVs)DOPC (liquid-disordered)3.75 ± 0.08[3]
GUVsDOPC:Cholesterol (60:40)5.31 ± 0.12[3]
GUVsSM:Cholesterol (70:30, liquid-ordered)6.39 ± 0.09[3]
HeLa CellsIsotonic medium~4.5
MDCK CellsApical membraneLonger lifetime
MDCK CellsBasolateral membraneShorter lifetime
C2C12 CellsVaries with microscope setupSee reference for details
Olfactory InterneuronsShort leading processShorter lifetime
Olfactory InterneuronsLong leading processLonger lifetime

Note: Absolute lifetime values can vary between different microscope setups. It is recommended to report relative changes in lifetime (Δτ) or to calibrate the system using a standard with a known lifetime.

Experimental Protocols

I. Reagent Preparation
  • Flipper-TR Stock Solution:

    • Dissolve the Flipper-TR probe in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1 mM.

    • Store the stock solution at -20°C, protected from light and moisture. The solution is stable for approximately 3 months when stored correctly.

II. Cell Culture and Staining
  • Cell Seeding:

    • Seed cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

    • Allow cells to adhere and reach the desired confluency.

  • Staining Solution Preparation:

    • Dilute the 1 mM Flipper-TR stock solution in pre-warmed cell culture medium to a final concentration of 1 µM.

    • For tissues or dense cell cultures, a higher concentration of up to 2 µM for 30 minutes may be necessary to ensure adequate penetration.

    • Note: The presence of Fetal Bovine Serum (FBS) may reduce labeling efficiency. If low signal is observed, consider reducing the serum concentration or using a serum-free medium for staining.

  • Cell Staining:

    • Remove the culture medium from the cells and replace it with the staining solution.

    • Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.

    • Note: Flipper-TR is fluorogenic and does not require washing out before imaging. However, for long-term imaging, endocytosis of the probe may occur, leading to labeling of intracellular vesicles with a typically shorter lifetime.

III. Live-Cell Imaging using FLIM
  • Microscope Setup:

    • Use a confocal or multiphoton microscope equipped with a FLIM system, such as a Time-Correlated Single Photon Counting (TCSPC) module.

    • Excitation: Use a pulsed laser at 488 nm.

    • Emission: Collect the fluorescence signal through a 600/50 nm bandpass filter.

    • Objective: Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for optimal signal collection.

    • Environmental Control: Maintain the cells at 37°C and 5% CO₂ using a stage-top incubator throughout the imaging experiment.

  • Data Acquisition:

    • Acquire FLIM images with a sufficient number of photons per pixel to ensure accurate lifetime fitting. A minimum of 100 photons per pixel is recommended, with several hundred to a thousand photons being ideal for robust analysis.

    • Adjust laser power and acquisition time to balance signal-to-noise ratio and phototoxicity. Flipper-TR can be susceptible to photobleaching and can induce photo-oxidation of lipids under high laser power, which can artifactually increase membrane tension.

    • The fluorescence decay of Flipper-TR is typically bi-exponential.

IV. Data Analysis
  • Fluorescence Lifetime Fitting:

    • Fit the fluorescence decay curve for each pixel or region of interest (ROI) using a bi-exponential decay model: I(t) = A₁exp(-t/τ₁) + A₂exp(-t/τ₂) where I(t) is the intensity at time t, A₁ and A₂ are the amplitudes, and τ₁ and τ₂ are the fluorescence lifetimes of the two components.

    • The longer lifetime component (τ₁) is typically used to report on membrane tension.

    • Alternatively, the intensity-weighted average lifetime can be calculated.

  • Data Visualization:

    • Generate FLIM images where the color of each pixel represents the calculated fluorescence lifetime.

    • Use a consistent color scale to compare lifetime changes across different conditions or time points.

  • Software:

    • Various software packages are available for FLIM data analysis, often provided by the microscope manufacturer (e.g., SymPhoTime, LAS X) or as standalone programs.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating a signaling pathway involving membrane tension and a typical experimental workflow for Flipper-TR imaging.

G Signaling Pathway of Mechanotransduction cluster_membrane Plasma Membrane Tension Increased Membrane Tension TMEM63B Tmem63b (Mechanosensitive Ion Channel) Tension->TMEM63B Activates Ca_influx Ca²⁺ Influx TMEM63B->Ca_influx Actomyosin Actomyosin Activation Ca_influx->Actomyosin Somal_translocation Somal Translocation Actomyosin->Somal_translocation

Caption: Mechanotransduction pathway initiated by increased membrane tension.

G Flipper-TR Live-Cell Imaging Workflow prep Cell Preparation (Seeding on glass-bottom dish) stain Staining (1 µM Flipper-TR, 15-30 min) prep->stain image FLIM Imaging (488 nm excitation, 600/50 nm emission) stain->image acquire Data Acquisition (TCSPC) image->acquire analyze Data Analysis (Bi-exponential fit) acquire->analyze interpret Interpretation (Relate τ to membrane tension) analyze->interpret

References

Probing the Mechanics of Life: A Step-by-Step Guide to FLIM Microscopy with Flipper Probes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The plasma membrane is a dynamic interface that plays a crucial role in a myriad of cellular processes. The mechanical state of this membrane, particularly its tension, is a key regulator of events such as endocytosis, exocytosis, cell migration, and signal transduction. Flipper probes are a novel class of fluorescent molecules designed to quantitatively measure membrane tension by exhibiting changes in their fluorescence lifetime. When combined with Fluorescence Lifetime Imaging Microscopy (FLIM), these probes provide a powerful tool to visualize and quantify the mechanical landscape of cellular membranes in living cells. This guide provides a detailed protocol for utilizing Flipper probes with FLIM microscopy to investigate membrane tension.

Flipper probes are mechanosensitive fluorophores whose fluorescence lifetime is dependent on the lipid packing of the membrane they are embedded in.[1][2] Increased membrane tension leads to more ordered lipid packing, which in turn restricts the torsional motion of the Flipper probe's fluorescent groups. This planarization of the probe results in a longer fluorescence lifetime.[3][4][5] Conversely, lower membrane tension and disordered lipid packing allow for more rotational freedom, leading to a shorter fluorescence lifetime. FLIM is a technique that measures the time a fluorophore spends in the excited state before returning to the ground state. By measuring the fluorescence lifetime of Flipper probes at each pixel of an image, FLIM microscopy can generate a map of membrane tension across the cell.

There are several commercially available Flipper probes designed to target specific cellular membranes, allowing for the investigation of membrane tension in various organelles.

Signaling Pathway and Probe Mechanism

The Flipper probe's mechanism is a direct biophysical one, where the membrane's physical state influences the probe's conformation and thus its photophysical properties. This doesn't involve a classical signaling cascade but rather a direct readout of a physical parameter.

G cluster_membrane Plasma Membrane cluster_probe Flipper Probe Mechanism cluster_output FLIM Readout LipidBilayer Lipid Bilayer Twisted Twisted Conformation (Low Tension) LipidBilayer->Twisted Disordered Lipids Planar Planar Conformation (High Tension) LipidBilayer->Planar Ordered Lipids ShortLifetime Shorter Lifetime Twisted->ShortLifetime LongLifetime Longer Lifetime Planar->LongLifetime G A 1. Cell Culture and Seeding B 2. Flipper Probe Labeling A->B C 3. FLIM Image Acquisition B->C D 4. FLIM Data Analysis (e.g., Phasor or Fitting) C->D E 5. Interpretation of Lifetime Maps D->E G cluster_input Input Data cluster_analysis Analysis Methods cluster_output Output RawFLIM Raw FLIM Data (Photon Arrival Times) DecayFitting Decay Curve Fitting (Multi-exponential) RawFLIM->DecayFitting Phasor Phasor Analysis RawFLIM->Phasor LifetimeMap Fluorescence Lifetime Map DecayFitting->LifetimeMap LifetimeHisto Lifetime Histogram DecayFitting->LifetimeHisto Phasor->LifetimeMap Phasor->LifetimeHisto

References

Troubleshooting & Optimization

How to reduce phototoxicity in Flipper-TR experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize phototoxicity during Flipper-TR experiments.

Frequently Asked Questions (FAQs)

Q1: What is phototoxicity and why is it a concern in Flipper-TR experiments?

A1: Phototoxicity refers to light-induced damage to cells or tissues. In fluorescence microscopy, it is primarily caused by the generation of reactive oxygen species (ROS) when a fluorophore, such as Flipper-TR, is excited by light.[1][2] These ROS can damage cellular components like lipids, proteins, and nucleic acids, leading to artifacts, altered cell physiology, and even cell death.[1] This is a particular concern with Flipper-TR as its chemical structure may promote the production of ROS, which can lead to the photo-oxidation of lipids within the membrane and alter its properties.[3][4]

Q2: What are the common signs of phototoxicity in cells labeled with Flipper-TR?

A2: Signs of phototoxicity can range from subtle to severe. Early indicators include changes in mitochondrial membrane potential, altered cell morphology (e.g., blebbing, vacuole formation), and impaired cellular functions like mitosis.[5][6] In the context of Flipper-TR, a key indicator of phototoxicity can be an increase in the fluorescence lifetime (τ) of the probe over time during imaging, which signifies an increase in membrane tension due to lipid photo-oxidation.[3][4]

Q3: How does Flipper-TR induce phototoxicity?

A3: Flipper-TR, when excited by light, can transition to a triplet state. This excited state can then transfer energy to molecular oxygen, generating singlet oxygen (¹O₂), a highly reactive form of ROS.[3][4] The sulfur atoms in the Flipper-TR scaffold are thought to enhance this process.[3][4] These ROS, particularly singlet oxygen, can then react with and oxidize unsaturated lipids in the cell membrane, altering membrane tension and fluidity.[3]

Q4: Can I use antioxidants to reduce phototoxicity in my Flipper-TR experiments?

A4: Yes, supplementing the imaging medium with antioxidants is a recommended strategy to neutralize ROS and reduce phototoxicity.[1][2] Commonly used antioxidants include ascorbic acid (Vitamin C) and Trolox (a water-soluble analog of Vitamin E).[5][6][7] However, the effectiveness of a particular antioxidant can be cell-type dependent, so it is advisable to test different options for your specific experimental setup.[1]

Q5: Are there specific Flipper-TR variants that are less phototoxic?

A5: While all Flipper probes have the potential for phototoxicity, some derivatives like Endo and Lyso Flipper-TR have been reported to show very weak phototoxicity.[8][9]

Troubleshooting Guide

This guide provides solutions to common issues related to phototoxicity encountered during Flipper-TR experiments.

Problem Possible Cause Recommended Solution
Increase in Flipper-TR fluorescence lifetime over time Photo-oxidation of membrane lipids due to ROS production by excited Flipper-TR.[3][4]Reduce excitation laser power to the minimum level required for a sufficient signal. Decrease the exposure time per frame. Reduce the frequency of image acquisition (increase the time interval between images). Supplement the imaging medium with antioxidants like ascorbic acid or Trolox.[5][7]
Changes in cell morphology (blebbing, rounding) Significant cellular stress and damage caused by excessive phototoxicity.Immediately reduce illumination intensity and exposure time. Assess cell health using a viability stain or by monitoring mitochondrial membrane potential. Optimize imaging parameters on a parallel, unstained sample to determine the threshold for inducing morphological changes.
Prolonged or arrested cell division Phototoxicity-induced disruption of the mitotic process.[5]Minimize light exposure, especially during critical phases of mitosis. Use the lowest possible Flipper-TR concentration that provides a detectable signal. Add ascorbic acid to the imaging medium, as it has been shown to alleviate phototoxic effects on mitosis.[5]
Low signal-to-noise ratio, tempting higher laser power Suboptimal labeling or imaging conditions.Ensure optimal Flipper-TR labeling concentration and incubation time for your cell type.[10] Use a high quantum efficiency detector to maximize photon capture. If possible, use a microscopy technique that is inherently less phototoxic, such as light-sheet fluorescence microscopy.[2]
Inconsistent Flipper-TR lifetime measurements between experiments Variability in phototoxic effects due to inconsistent imaging conditions.Standardize all imaging parameters across all experiments, including laser power, exposure time, acquisition frequency, and probe concentration. Always include a control group that is not subjected to extensive illumination to assess baseline cell health and membrane tension.

Experimental Protocols

Protocol 1: Assessing Phototoxicity using a Mitochondrial Membrane Potential Probe

This protocol uses a fluorescent probe sensitive to mitochondrial membrane potential (e.g., TMRM) to detect sublethal phototoxicity. A decrease in mitochondrial membrane potential is an early indicator of cellular stress.[6]

Materials:

  • Live cells cultured on glass-bottom dishes.

  • Imaging medium (e.g., phenol (B47542) red-free DMEM with HEPES).

  • Flipper-TR.

  • Mitochondrial membrane potential probe (e.g., TMRM).

  • Fluorescence microscope equipped for live-cell imaging.

Procedure:

  • Culture cells to the desired confluency on glass-bottom dishes.

  • Label cells with Flipper-TR according to the standard protocol.

  • Add the mitochondrial membrane potential probe to the imaging medium at the recommended concentration.

  • Divide the samples into two groups:

    • Experimental Group: Image the cells using your standard Flipper-TR imaging parameters.

    • Control Group: Image the cells with the mitochondrial probe only, using minimal excitation to avoid phototoxicity from this channel, or keep the cells on the microscope stage without Flipper-TR excitation.

  • Acquire images of the mitochondrial probe's fluorescence at the beginning of the experiment and at regular intervals during your Flipper-TR imaging time course.

Analysis: Quantify the fluorescence intensity of the mitochondrial probe over time in both the control and experimental groups. A significant decrease in intensity in the experimental group indicates phototoxicity-induced stress.

Protocol 2: Optimizing Imaging Parameters to Minimize Phototoxicity

This protocol provides a workflow to determine the optimal balance between image quality and cell health.

Materials:

  • Live cells labeled with Flipper-TR.

  • Imaging medium.

  • Fluorescence microscope with adjustable laser power and exposure time.

Procedure:

  • Determine Minimum Laser Power: Start with a very low laser power and gradually increase it until you obtain a signal-to-noise ratio sufficient for your analysis. Record this value.

  • Determine Maximum Exposure Time: Using the minimum laser power determined in step 1, acquire a time-lapse series of images at different exposure times.

  • Assess Phototoxicity: Monitor the cells for any signs of phototoxicity as described in the FAQs and troubleshooting guide (e.g., changes in morphology, increase in Flipper-TR lifetime).

  • Select Optimal Settings: Choose the combination of laser power and exposure time that provides the best image quality without inducing noticeable phototoxicity over the desired duration of your experiment. A strategy of using lower laser power with a longer exposure time is often less phototoxic than high laser power with a short exposure time.[11]

Visualizations

phototoxicity_pathway cluster_light Light Excitation cluster_flipper Flipper-TR cluster_ros ROS Generation cluster_damage Cellular Damage Light Light Flipper_Ground Flipper-TR (Ground State) Light->Flipper_Ground Absorption Flipper_Excited Flipper-TR (Excited Singlet State) Flipper_Ground->Flipper_Excited Excitation Flipper_Excited->Flipper_Ground Fluorescence Flipper_Triplet Flipper-TR (Excited Triplet State) Flipper_Excited->Flipper_Triplet Intersystem Crossing Oxygen ³O₂ (Molecular Oxygen) ROS ¹O₂ (Singlet Oxygen) Reactive Oxygen Species Lipids Unsaturated Lipids Oxidized_Lipids Oxidized Lipids Membrane_Damage Altered Membrane Tension & Fluidity Oxidized_Lipids->Membrane_Damage Cell_Damage Cellular Damage & Altered Physiology Membrane_Damage->Cell_Damage Flipper_TripletOxygen Flipper_TripletOxygen Flipper_GroundROS Flipper_GroundROS Flipper_TripletOxygen->Flipper_GroundROS Energy Transfer ROSLipids ROSLipids ROSLipids->Oxidized_Lipids

Caption: Signaling pathway of Flipper-TR induced phototoxicity.

workflow cluster_prep Experiment Preparation cluster_imaging Imaging & Optimization cluster_assessment Phototoxicity Assessment Start Start Experiment Cell_Culture Culture Cells on Glass-Bottom Dish Start->Cell_Culture Flipper_Labeling Label Cells with Flipper-TR Cell_Culture->Flipper_Labeling Add_Antioxidant Optional: Add Antioxidant (e.g., Ascorbic Acid) Flipper_Labeling->Add_Antioxidant Set_Parameters Set Initial Imaging Parameters (Low Laser Power, Short Exposure) Add_Antioxidant->Set_Parameters Acquire_Image Acquire Image Set_Parameters->Acquire_Image Check_Signal Sufficient Signal? Acquire_Image->Check_Signal Increase_Power Gradually Increase Laser Power/ Exposure Time Check_Signal->Increase_Power No Monitor_Health Monitor Cell Health (Morphology, Lifetime Stability) Check_Signal->Monitor_Health Yes Increase_Power->Acquire_Image Phototoxicity_Observed Phototoxicity Observed? Monitor_Health->Phototoxicity_Observed Reduce_Parameters Reduce Laser Power/ Exposure Time or Increase Time Interval Phototoxicity_Observed->Reduce_Parameters Yes Continue_Imaging Continue Experiment with Optimized Parameters Phototoxicity_Observed->Continue_Imaging No Reduce_Parameters->Set_Parameters End End Continue_Imaging->End Experiment Complete

Caption: Workflow for minimizing phototoxicity in Flipper-TR experiments.

References

Optimizing Flipper-TR FLIM Imaging: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flipper-TR FLIM imaging. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their laser settings and experimental protocols for accurate membrane tension measurements.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during Flipper-TR FLIM imaging experiments.

Q1: I am getting a very low fluorescence signal from my Flipper-TR stained cells. What should I do?

A1: A low fluorescence signal can be due to several factors. Here are some troubleshooting steps:

  • Increase Probe Concentration: If the signal is weak, you can increase the Flipper-TR® concentration up to 2 μM.[1][2]

  • Optimize Staining Time: Ensure you are incubating the cells with the probe for an adequate amount of time. For cultured cells, 15 minutes is often sufficient, but for tissues, a longer incubation of up to 30 minutes may be necessary to allow for penetration.[3]

  • Check for Serum in Media: The presence of Fetal Calf Serum (FCS) or other sera in your cell culture medium can reduce labeling efficiency.[1][2] Consider staining in a serum-free medium.

  • Proper Probe Preparation: Ensure the Flipper-TR® stock solution was prepared in anhydrous DMSO. Old or wet DMSO can degrade the probe and reduce its effectiveness.[2]

  • Laser Power Adjustment: You may need to carefully increase the laser power. However, be mindful of potential phototoxicity.

Q2: My cells are showing signs of phototoxicity (e.g., blebbing, apoptosis). How can I minimize this?

A2: Phototoxicity is a critical concern in live-cell imaging. The 488 nm excitation light used for Flipper-TR can be damaging to cells if not properly managed.[1][2]

  • Reduce Laser Power: This is the most direct way to decrease phototoxicity. Use the minimum laser power necessary to obtain a sufficient photon count for lifetime analysis.

  • Decrease Laser Pulse Frequency: Reducing the laser pulse frequency from the common 80 MHz to 20 MHz can lower phototoxicity.[4]

  • Minimize Exposure Time: Limit the duration of laser exposure on your cells. This can be achieved by reducing the number of scanned frames or increasing the pixel dwell time while lowering laser power.

  • Co-staining with Far-Red Probes: If you need to label other cellular components, use fluorescent probes in the blue or far-red spectrum (e.g., Alexa-405, Alexa-647) to avoid spectral overlap and unnecessary excitation of Flipper-TR.[5]

Q3: The fluorescence lifetime values I am measuring seem incorrect or inconsistent. What could be the cause?

A3: Inaccurate lifetime measurements can stem from both the experimental setup and data analysis.

  • Insufficient Photon Count: A minimum peak of 10,000 photons per field of view is recommended for a reliable fit of the fluorescence decay curve.[6] For the brightest pixels, at least 200 photons are advisable.[6] You can increase the photon count by summing multiple frames.[7]

  • Incorrect Laser Pulse Frequency: Flipper-TR has a relatively long fluorescence lifetime (up to 7 ns).[6] Using a high laser pulse frequency (e.g., 80 MHz) can lead to "pile-up" and an underestimation of the lifetime because the fluorophore does not have enough time to decay before the next excitation pulse.[6][8] A frequency of 20 MHz is considered ideal.[6][8][9] If your system is fixed at 80 MHz, a pulse picker should be used to reduce the frequency.[8][9]

  • Data Fitting Model: The fluorescence decay of Flipper-TR is best described by a bi-exponential model.[1][6] Using a mono-exponential fit will result in inaccurate lifetime values. The longer lifetime component (τ1) with the higher amplitude is typically used to report on membrane tension.

Q4: I see a lot of internal staining in my cells, not just at the plasma membrane. How can I fix this?

A4: While Flipper-TR is designed to target the plasma membrane, prolonged incubation can lead to its endocytosis and labeling of internal structures like endosomes.[3][6]

  • Reduce Incubation Time: For many cell lines, a 5-10 minute incubation is sufficient for good plasma membrane staining.[4][6]

  • Image Promptly: Acquire your images shortly after staining to minimize the internalization of the probe. It is recommended to finish imaging within 45 minutes of dissecting tissues.[3]

Quantitative Data Summary

The following table summarizes the recommended laser settings for Flipper-TR FLIM imaging based on published protocols.

ParameterRecommended ValueNotes
Excitation Wavelength 485 nm or 488 nmStandard for Flipper-TR excitation.[1][2]
Emission Filter 600/50 nm bandpassCollects the emission between 575 nm and 625 nm.[1][2]
Laser Pulse Frequency 20 MHzIdeal for capturing the full decay of Flipper-TR's long lifetime.[6][8][9]
80 MHz (with pulse picker)If a 20 MHz laser is unavailable, use a pulse picker to reduce the frequency.[8][9]
Photon Count (Peak) > 10,000 per decay curveEssential for accurate bi-exponential fitting.[6]
Photon Count (per pixel) > 100-200 in areas of interestImproves the quantitative accuracy of the lifetime measurement.[6][10]

Experimental Protocols

This section provides a detailed methodology for a typical Flipper-TR FLIM imaging experiment with live cells.

1. Probe Preparation

  • Prepare a 1 mM stock solution of Flipper-TR® by dissolving the contents of one vial in 50 μL of anhydrous DMSO.[1]

  • Store the stock solution at -20°C or below.[1] Allow the vial to warm to room temperature before opening.[2]

2. Cell Staining

  • Dilute the Flipper-TR® stock solution to a final concentration of 1 μM in your cell culture medium just before use.[1][2][4]

  • For optimal labeling, it is recommended to use a medium without FCS or other sera.[1][2]

  • Incubate the cells with the staining solution for 15 minutes at 37°C.[4]

  • Optionally, the medium containing the probe can be removed and the cells washed once with fresh media. However, since the probe is only fluorescent in the membrane, this step is not always necessary.[2]

3. FLIM Data Acquisition

  • Pre-warm your microscope system for 15-30 minutes before imaging to ensure temperature stability.[10]

  • Set the excitation wavelength to 488 nm and use a pulsed laser.[3]

  • Set the laser pulse frequency to 20 MHz. If your system's laser has a fixed frequency of 80 MHz, use a pulse picker to reduce it.[8][9]

  • Set the emission collection window to 550-650 nm.[3]

  • Adjust the laser power to achieve a photon count rate of less than 0.5 photons per pulse to avoid pile-up effects.[10]

  • Acquire a series of frames (e.g., 30-70) to accumulate a sufficient number of photons for accurate lifetime analysis (>100 photons per pixel in the region of interest).[10]

4. Data Analysis

  • Fit the fluorescence decay curves using a bi-exponential reconvolution model.[1]

  • The longer lifetime component (τ1), which typically has a higher amplitude, is used to report on membrane tension.[2] This value can range from approximately 2.8 to 7.0 ns.[2]

Visualizations

Flipper-TR Troubleshooting Workflow

G start Start FLIM Experiment q1 Sufficient Fluorescence Signal? start->q1 a1_yes Proceed to Acquisition q1->a1_yes Yes a1_no Increase Probe Concentration (up to 2 µM) Optimize Staining Time Use Serum-Free Media q1->a1_no No q2 Cells Show Phototoxicity? a1_yes->q2 a1_no->q1 a2_yes Reduce Laser Power Decrease Pulse Frequency (to 20MHz) Minimize Exposure Time q2->a2_yes Yes a2_no Proceed to Data Analysis q2->a2_no No a2_yes->q2 q3 Accurate Lifetime Values? a2_no->q3 a3_yes Experiment Complete q3->a3_yes Yes a3_no Increase Photon Count (>10,000 peak) Check Laser Frequency (20MHz ideal) Use Bi-exponential Fit Model q3->a3_no No a3_no->q3

Caption: A troubleshooting decision tree for Flipper-TR FLIM imaging.

Principle of Flipper-TR in Measuring Membrane Tension

G cluster_0 Low Membrane Tension cluster_1 High Membrane Tension Disordered Membrane Disordered Membrane Twisted Flipper-TR Twisted Flipper-TR Disordered Membrane->Twisted Flipper-TR Less Planarization Short Fluorescence Lifetime Short Fluorescence Lifetime Twisted Flipper-TR->Short Fluorescence Lifetime Ordered Membrane Ordered Membrane Planar Flipper-TR Planar Flipper-TR Ordered Membrane->Planar Flipper-TR More Planarization Long Fluorescence Lifetime Long Fluorescence Lifetime Planar Flipper-TR->Long Fluorescence Lifetime Membrane State Membrane State Probe Conformation Probe Conformation Measured Lifetime Measured Lifetime

Caption: The relationship between membrane tension and Flipper-TR fluorescence lifetime.

References

How to improve the signal-to-noise ratio in FLIM-FRET microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their FLIM-FRET microscopy experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during FLIM-FRET experiments that can lead to a low signal-to-noise ratio.

Issue: Low Photon Count from the Donor Fluorophore

A low photon count from the donor fluorophore is a primary cause of poor SNR in FLIM-FRET experiments.

  • Possible Cause 1: Suboptimal Excitation Power.

    • Solution: Increase the laser power for donor excitation. However, be cautious to avoid photobleaching. It's a delicate balance; you need enough power to excite the donor sufficiently but not so much that it gets destroyed.

  • Possible Cause 2: Mismatched Excitation Wavelength.

    • Solution: Ensure the excitation wavelength of your laser optimally matches the excitation peak of your donor fluorophore. Even a small mismatch can significantly reduce fluorescence emission.

  • Possible Cause 3: Inefficient Donor Fluorophore.

    • Solution: Select a donor fluorophore with a high quantum yield and a long fluorescence lifetime. A donor with a naturally longer lifetime provides a larger dynamic range for detecting FRET.[1][2]

  • Possible Cause 4: Low Donor Concentration.

    • Solution: While FLIM is less sensitive to concentration than intensity-based methods, a sufficient number of donor molecules is still necessary to generate a detectable signal.[3] If possible, optimize the expression or labeling of your donor-tagged molecule.

Issue: High Background Noise

High background noise can obscure the fluorescence signal, leading to a reduced SNR.

  • Possible Cause 1: Autofluorescence.

    • Solution: Biological samples often exhibit autofluorescence, which can be a significant source of background noise. To mitigate this, consider using red-shifted fluorophores that are excited at longer wavelengths where autofluorescence is typically lower. Additionally, using spectral FLIM can help to separate the donor fluorescence from the autofluorescence signal.

  • Possible Cause 2: Detector Dark Counts.

    • Solution: The detector itself can be a source of noise in the form of dark counts.[4] Using a high-quality detector with low dark counts is crucial for low-light applications like FLIM. Cooling the detector can also help to reduce dark noise.

  • Possible Cause 3: Ambient Light Contamination.

    • Solution: Ensure that the microscope is properly shielded from ambient light. Even minor light leaks can contribute to background noise.

Issue: Inefficient FRET

Even with a strong donor signal and low background, a poor FRET efficiency will result in a small change in the donor lifetime, making it difficult to distinguish from noise.

  • Possible Cause 1: Incorrect Fluorophore Pairing.

    • Solution: The emission spectrum of the donor must have significant overlap with the excitation spectrum of the acceptor for efficient energy transfer.[3] Choose FRET pairs with a large Förster radius (R0), which is the distance at which FRET efficiency is 50%.

  • Possible Cause 2: Improper Orientation of Fluorophores.

    • Solution: The relative orientation of the donor and acceptor dipoles affects FRET efficiency. If the dipoles are perpendicular, FRET will not occur, even if the fluorophores are in close proximity. Using fluorescent proteins can sometimes help to randomize the orientation.

  • Possible Cause 3: Distance Between Donor and Acceptor is Too Large.

    • Solution: FRET is highly dependent on the distance between the donor and acceptor, with the efficiency decreasing as the sixth power of the distance. Ensure that your experimental design allows the donor and acceptor to come within 1-10 nanometers of each other.

Experimental Protocols

Protocol 1: Optimizing Laser Power for Donor Excitation

  • Start with a low laser power to minimize the risk of photobleaching.

  • Acquire a FLIM image and measure the average photon count per pixel in the region of interest.

  • Gradually increase the laser power and repeat the measurement.

  • Plot the average photon count as a function of laser power.

  • Identify the power setting that gives a sufficient photon count without causing a rapid decrease in fluorescence intensity over time (which would indicate photobleaching).

Protocol 2: Characterizing a FRET Pair

  • Prepare a sample containing only the donor fluorophore.

  • Measure the fluorescence lifetime of the donor-only sample. This will serve as your reference (τD).

  • Prepare a sample containing both the donor and acceptor fluorophores.

  • Measure the fluorescence lifetime of the donor in the presence of the acceptor (τDA).

  • Calculate the FRET efficiency (E) using the formula: E = 1 - (τDA / τD).

Quantitative Data Summary

ParameterRecommended Value/ConsiderationImpact on SNR
Donor Quantum Yield High (>0.6)Higher quantum yield leads to a brighter donor and more signal.
Donor Lifetime Long (e.g., >2 ns)A longer lifetime provides a larger dynamic range for detecting FRET-induced lifetime changes.
Förster Radius (R0) Large (e.g., >5 nm)A larger R0 allows for the detection of FRET over longer distances.
Spectral Overlap Significant overlap between donor emission and acceptor excitationEssential for efficient energy transfer.
Detector Dark Counts Low (<100 counts per second)Reduces background noise.
Excitation Power Optimized to maximize signal without causing photobleachingBalances signal strength and sample integrity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Donor_Only Prepare Donor-Only Sample Acquire_Donor Acquire Donor Lifetime (τD) Donor_Only->Acquire_Donor FRET_Sample Prepare Donor-Acceptor Sample Acquire_FRET Acquire FRET Lifetime (τDA) FRET_Sample->Acquire_FRET Calculate_E Calculate FRET Efficiency (E) Acquire_Donor->Calculate_E Acquire_FRET->Calculate_E Analyze_SNR Analyze Signal-to-Noise Ratio Calculate_E->Analyze_SNR

Caption: Experimental workflow for a typical FLIM-FRET experiment.

troubleshooting_logic Start Low SNR in FLIM-FRET Check_Photons Is the donor photon count sufficient? Start->Check_Photons Check_Background Is the background noise high? Check_Photons->Check_Background Yes Increase_Power Optimize Excitation Power Check_Photons->Increase_Power No Check_FRET Is the FRET efficiency low? Check_Background->Check_FRET No Reduce_Autofluorescence Address Autofluorescence Check_Background->Reduce_Autofluorescence Yes Optimize_Pair Optimize FRET Pair Check_FRET->Optimize_Pair Yes Analyze_SNR Analyze_SNR Check_FRET->Analyze_SNR No Check_Fluorophore Evaluate Donor Fluorophore Increase_Power->Check_Fluorophore Check_Detector Evaluate Detector Noise Reduce_Autofluorescence->Check_Detector Check_Distance Verify Donor-Acceptor Proximity Optimize_Pair->Check_Distance

Caption: A logical troubleshooting guide for low SNR in FLIM-FRET.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using FLIM for FRET measurements compared to intensity-based methods?

A1: The primary advantage of FLIM-FRET is that the fluorescence lifetime is an intrinsic property of the fluorophore and is generally independent of its concentration. This makes FLIM-FRET more robust and quantitative than intensity-based methods, which are highly sensitive to fluorophore concentration and photobleaching.

Q2: How does photobleaching affect FLIM-FRET measurements?

A2: While FLIM is less susceptible to photobleaching artifacts than intensity-based methods, photobleaching can still be a problem. If the donor fluorophore is photobleached, the signal will decrease, leading to a lower SNR. Acceptor photobleaching can also be used as a control to confirm that the observed change in donor lifetime is due to FRET.

Q3: Can I use any donor and acceptor pair for FLIM-FRET?

A3: No, the choice of the FRET pair is critical for a successful experiment. The donor's emission spectrum must overlap with the acceptor's excitation spectrum. Additionally, the donor should have a high quantum yield and a long lifetime to provide a good dynamic range for the measurement.

Q4: What is the ideal FRET efficiency for a FLIM-FRET experiment?

A4: While a higher FRET efficiency will result in a larger change in the donor lifetime, it's not always necessary to have a very high efficiency. The key is to have a detectable and statistically significant change in the lifetime. The optimal FRET efficiency will depend on the specific biological question being addressed.

Q5: How many photons do I need to collect for a reliable FLIM measurement?

A5: The number of photons required depends on the desired precision of the lifetime measurement. As a general rule, a higher number of photons will result in a more accurate lifetime determination and a better SNR. For single-exponential decays, at least 100 photons in the peak channel are often recommended, but for more complex, multi-exponential decays, more photons will be needed.

References

Technical Support Center: Avoiding Artifacts in Membrane Tension Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Membrane Tension Measurements. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common artifacts in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in membrane tension measurements?

A1: Artifacts in membrane tension measurements can arise from a variety of sources, broadly categorized as:

  • Instrumental Artifacts: Issues related to the experimental setup, such as cantilever drift in Atomic Force Microscopy (AFM)[1], or optical and wavefront artifacts in micropipette aspiration.[2]

  • Experimental Procedure: Improper technique, such as incorrect pipette angles in micropipette aspiration or photodamage in optical tweezers experiments, can introduce significant errors.[3][4]

  • Sample-Related Factors: The inherent properties of the sample, including interactions between the cell membrane and the underlying cytoskeleton, adhesion to the substrate, and the quality of vesicles used in flicker spectroscopy, can all influence measurements.[5][6]

  • Environmental Factors: Thermal fluctuations and hydrodynamic effects can impact the accuracy of sensitive measurements.[7][8]

Q2: How does the cytoskeleton affect membrane tension measurements?

A2: The cytoskeleton, particularly the actin cortex, is mechanically coupled to the plasma membrane and plays a crucial role in regulating membrane tension.[9] This coupling can be a significant source of artifacts if not properly accounted for. For instance, in tether-pulling experiments (using optical tweezers or AFM), the measured "effective" membrane tension includes contributions from the membrane-cytoskeleton adhesion energy.[10] Disruption of the cytoskeleton can lead to a decrease in measured tension, highlighting its contribution. Furthermore, the cytoskeleton can act as a barrier to membrane flow, causing tension to propagate slowly and heterogeneously across the cell surface, which can lead to localized and misleading measurements.[5]

Q3: Can the substrate my cells are on affect the membrane tension measurements?

A3: Yes, the substrate can significantly influence membrane tension. Cells adhere to the substrate through focal adhesions, which are linked to the cytoskeleton. The stiffness of the substrate can alter cytoskeletal organization and tension, which in turn affects membrane tension.[11] Interestingly, some studies have shown that while traction forces increase with substrate stiffness, the effective membrane tension may not show a direct correlation, suggesting a complex interplay between the membrane, cytoskeleton, and substrate.[3] It is crucial to characterize and control for substrate effects in your experiments.

Troubleshooting Guides by Technique

This section provides detailed troubleshooting for common issues encountered with specific membrane tension measurement techniques.

Micropipette Aspiration
Problem Potential Cause Solution
Inconsistent aspiration length for a given pressure. Improper pipette angle, leading to inaccurate pressure application.[4]Maintain a consistent 90-degree angle during aspiration to ensure uniform pressure application.[4]
Leaks in the pressure system.[12]Regularly check for and repair any leaks in the tubing and connections of your pressure application system.[12]
Clogged or dirty pipette tip.Ensure the pipette tip is clean and free of debris before each experiment.
Cell lysis upon aspiration. Aspiration pressure is too high or applied too rapidly.Apply suction pressure gradually and use the minimum pressure required for a stable measurement.
Pipette tip has a sharp or irregular edge.Use high-quality, fire-polished micropipettes with smooth edges to prevent membrane damage.
Difficulty forming a seal between the cell and the pipette. Debris on the cell surface or pipette tip.Ensure both the cell suspension and the micropipette are clean.
Low cell viability.Use healthy, viable cells for your experiments.
Atomic Force Microscopy (AFM) - Tether Pulling
Problem Potential Cause Solution
High variability in tether force measurements. Cantilever drift due to thermal fluctuations or instability in the AFM head.[1]Allow the AFM to thermally equilibrate before starting measurements. Use a reference cantilever to correct for drift if available.[1]
Inconsistent attachment of the cantilever tip to the membrane.Use cantilevers functionalized with a suitable ligand (e.g., Concanavalin A) to ensure specific and consistent binding to the cell surface.[8]
Hydrodynamic effects from rapid indentation rates.[13]Use low indentation rates (e.g., 1-10 µm/sec) to minimize hydrodynamic artifacts.[13]
Step-wise jumps in the force-distance curve not related to tether rupture. Multiple tethers being pulled simultaneously.[4]Optimize the contact time and force between the tip and the cell to favor the formation of a single tether.[4]
Damage to the cell membrane. Excessive indentation force.[13]Set the deflection trigger point to limit the maximum applied force and prevent cell damage.[13]
Optical Tweezers - Tether Pulling
Problem Potential Cause Solution
Photodamage to the cell, leading to altered membrane properties. High laser power or prolonged exposure.[3]Use the lowest possible laser power that still provides a stable trap. Minimize the duration of laser exposure on the cell.[2][3]
Use of a laser wavelength that is highly absorbed by the cell.Use a near-infrared laser (e.g., 1064 nm) to minimize absorption and photodamage.[3]
Inconsistent tether formation. Poor adhesion between the trapped bead and the cell membrane.Coat the bead with a suitable ligand (e.g., Concanavalin A or specific antibodies) to promote strong and specific binding.[14]
High noise in force measurements. Mechanical vibrations in the setup.Use an anti-vibration table and ensure all components of the optical setup are securely mounted.
Instability in laser power.Use a stable laser source and monitor its power output.
Flicker Spectroscopy

| Problem | Potential Cause | Solution | | Poor quality of Giant Unilamellar Vesicles (GUVs). | Suboptimal electroformation or swelling conditions. | Optimize the GUV formation protocol to obtain unilamellar vesicles with minimal defects. | | | Lipid oxidation.[15] | Use fresh lipid stocks and consider using electro-swelling methods that reduce lipid oxidation.[15] | | Artifacts in the Fourier spectrum of domain traces. | Out-of-plane membrane undulations.[15] | Select vesicles that are sufficiently swollen to suppress large out-of-plane fluctuations.[15] | | | Optical resolution limits and imaging noise.[15] | Use high-resolution microscopy and appropriate image analysis algorithms to accurately trace the membrane contour. Simulate fluctuating domain images to assess the impact of these factors.[15] | | Inaccurate determination of bending rigidity and tension. | Fitting too many or too few fluctuation modes.[16] | Analyze the residuals of the mean square fluctuation amplitudes to identify the reliable range of modes for fitting.[16] |

Quantitative Data on Artifacts

The magnitude of artifacts in membrane tension measurements can vary significantly depending on the technique, cell type, and experimental conditions. The following table provides a summary of reported values and potential error sources.

Technique Artifact Source Reported Magnitude/Effect Mitigation Strategy References
Micropipette Aspiration Pipette AngleAspirating at an angle can increase the measured volume by up to 10%.Maintain a 90-degree aspiration angle.[17]
Hydrostatic Pressure DriftDrift due to evaporation can be on the order of ~1 Pa.Use a water-filled reservoir with a large surface area to minimize evaporation effects.[18]
AFM - Tether Pulling Cantilever DriftCan lead to significant errors in force measurements if not corrected.Allow for thermal equilibration; use drift correction software.[1]
Hydrodynamic EffectsCan artificially increase measured forces, especially at high pulling speeds.Use low indentation/pulling speeds (1-10 µm/sec).[13]
Optical Tweezers PhotodamageCan alter membrane properties and cell behavior. The extent of damage is dose-dependent.Use low laser power, near-infrared wavelengths, and minimize exposure time.[3]
Bead-Membrane AdhesionNon-specific binding can lead to variability in tether force.Use specific ligand-receptor interactions for bead attachment.[14]
Flicker Spectroscopy Out-of-plane fluctuationsCan introduce systematic errors in the analysis of in-plane fluctuations.Select well-swollen vesicles to minimize out-of-plane movement.[15]
Optical ResolutionCan limit the accuracy of tracing the membrane contour, affecting the calculated tension.Use high-resolution imaging and perform simulations to estimate the error.[15]

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible membrane tension measurements.

Micropipette Aspiration Protocol
  • Pipette Preparation: Fabricate and fire-polish borosilicate glass capillaries to create micropipettes with a smooth, uniform inner diameter (typically 2-5 µm).

  • System Setup: Mount the micropipette on a micromanipulator connected to a sensitive pressure control system.

  • Cell Preparation: Suspend healthy, viable cells in an appropriate buffer in a chamber on the microscope stage.

  • Aspiration:

    • Bring the micropipette tip into gentle contact with a cell.

    • Apply a small negative pressure to form a seal.

    • Gradually increase the suction pressure and record the corresponding length of the membrane projection into the pipette using a calibrated microscope camera.

  • Data Analysis: Use the Young-Laplace equation to relate the aspiration pressure to the membrane tension, considering the radii of the pipette and the cell.

AFM-Based Tether Pulling Protocol
  • Cantilever Functionalization: Functionalize the AFM cantilever tip with a protein such as Concanavalin A to promote specific binding to the cell membrane.

  • AFM Setup and Calibration:

    • Mount the functionalized cantilever in the AFM.

    • Calibrate the cantilever's spring constant and the detector's sensitivity.

  • Cell Indentation and Tether Formation:

    • Position the cantilever over the cell of interest.

    • Approach the cell surface at a controlled, low speed (e.g., 1-10 µm/s).

    • Allow the tip to dwell on the cell surface for a short period (e.g., 1-10 seconds) to allow for bond formation.

    • Retract the cantilever at a constant velocity.

  • Force Measurement: Record the force-distance curve during retraction. The plateau in the force curve corresponds to the force required to hold the membrane tether.

  • Data Analysis: Calculate the membrane tension from the tether force using established models that also account for the membrane's bending rigidity.[6]

Optical Tweezers Tether Pulling Protocol
  • Bead Preparation: Coat polystyrene or silica (B1680970) beads (typically 1-3 µm in diameter) with a ligand (e.g., Concanavalin A) that binds to the cell membrane.

  • Optical Tweezers Setup and Calibration:

    • Calibrate the optical trap stiffness.

  • Tether Pulling:

    • Trap a coated bead with the laser.

    • Bring the trapped bead into contact with the cell surface to allow for binding.

    • Move the microscope stage or the optical trap at a constant velocity to pull a membrane tether from the cell.

  • Force Measurement: Measure the displacement of the bead from the center of the trap, which is proportional to the force exerted by the tether.

  • Data Analysis: Calculate the membrane tension from the measured tether force, similar to the AFM-based method.[19]

Flicker Spectroscopy Protocol
  • GUV Preparation: Prepare GUVs using electroformation or gentle hydration methods to obtain a population of defect-free, unilamellar vesicles.

  • Microscopy:

    • Image the equatorial plane of a fluctuating GUV using phase-contrast or differential interference contrast (DIC) microscopy.

    • Acquire a time-lapse series of images at a high frame rate.

  • Image Analysis:

    • Use image analysis software to accurately detect the contour of the vesicle in each frame.

    • Decompose the contour fluctuations into a series of modes (e.g., using Fourier analysis).

  • Data Analysis:

    • Calculate the mean-squared amplitude of each fluctuation mode.

    • Fit the experimental power spectrum to theoretical models to extract the membrane bending rigidity and tension.[20]

Visualizations

Signaling Pathway: Membrane Tension and Phagocytosis

MembraneTensionPhagocytosis cluster_stimulus Stimulus cluster_cellular_response Cellular Response Particle_Binding Particle Binding to Receptors Pseudopod_Extension Pseudopod Extension Particle_Binding->Pseudopod_Extension Initiates Membrane_Tension_Increase Increase in Membrane Tension Pseudopod_Extension->Membrane_Tension_Increase Causes Signal_Transduction Signal Transduction Cascade Membrane_Tension_Increase->Signal_Transduction Triggers Actin_Remodeling Actin Cytoskeleton Remodeling Signal_Transduction->Actin_Remodeling Modulates Exocytosis Exocytosis of Internal Vesicles Signal_Transduction->Exocytosis Activates Phagosome_Formation Phagosome Formation Actin_Remodeling->Phagosome_Formation Drives Exocytosis->Pseudopod_Extension Provides Membrane for Further Extension Exocytosis->Phagosome_Formation Contributes to

Caption: Signaling pathway illustrating how an increase in membrane tension during phagocytosis can act as a mechanical signal to coordinate cytoskeletal remodeling and membrane trafficking.[11][19]

Experimental Workflow: Optical Tweezers Tether Pulling

OT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bead_Prep Coat Bead with Ligand Trap_Bead Trap Bead with Laser Bead_Prep->Trap_Bead Cell_Prep Plate Cells Approach_Cell Approach Cell with Bead Cell_Prep->Approach_Cell Trap_Bead->Approach_Cell Bind_Bead Allow Bead to Bind to Membrane Approach_Cell->Bind_Bead Pull_Tether Pull Tether at Constant Velocity Bind_Bead->Pull_Tether Measure_Force Measure Bead Displacement (Force) Pull_Tether->Measure_Force Force_Curve Generate Force-Displacement Curve Measure_Force->Force_Curve Calculate_Tension Calculate Membrane Tension Force_Curve->Calculate_Tension

Caption: A streamlined workflow for measuring membrane tension using optical tweezers-based tether pulling.

Logical Relationship: Artifact Sources in Membrane Tension Measurements

Artifact_Sources cluster_artifacts Potential Artifact Sources cluster_examples Examples Accurate_Tension Accurate Membrane Tension Measurement Instrumental Instrumental Instrumental->Accurate_Tension Influences Drift Cantilever Drift Instrumental->Drift Procedural Procedural Procedural->Accurate_Tension Influences Photodamage Photodamage Procedural->Photodamage Sample Sample-Related Sample->Accurate_Tension Influences Cytoskeleton Cytoskeleton Interaction Sample->Cytoskeleton Environmental Environmental Environmental->Accurate_Tension Influences Thermal_Fluctuations Thermal Fluctuations Environmental->Thermal_Fluctuations

Caption: Logical relationship diagram illustrating the main categories of artifacts that can affect the accuracy of membrane tension measurements.

References

Validation & Comparative

Probing Cell Membrane Mechanics: A Comparative Guide to Flipper-TR and Atomic Force Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mechanical properties of cell membranes is crucial for deciphering cellular processes and disease mechanisms. This guide provides a comprehensive comparison of two powerful techniques for investigating cell membrane mechanics: the fluorescent probe Flipper-TR and Atomic Force Microscopy (AFM). We present supporting experimental data, detailed protocols, and visualizations to aid in the selection and application of these methods.

The plasma membrane is a dynamic interface that senses and responds to mechanical cues from its environment. Changes in membrane tension and stiffness are implicated in a wide range of cellular functions, including cell migration, division, and signaling. Flipper-TR and AFM are two distinct yet complementary approaches to quantify these critical parameters. Flipper-TR offers a dynamic, real-time visualization of membrane tension within live cells, while AFM provides high-resolution topographical and mechanical information, such as cell stiffness (Young's Modulus).

Quantitative Comparison of Flipper-TR and AFM Measurements

Direct validation of Flipper-TR's fluorescence lifetime measurements with AFM-derived mechanical properties on the same cell under identical conditions is an emerging area of research. However, existing studies provide strong correlative evidence. For instance, by combining a FluidFM (a fluidic force microscope) with fluorescence lifetime imaging microscopy (FLIM), researchers have demonstrated a direct relationship between applied force and Flipper-TR lifetime changes. Similarly, micropipette aspiration experiments have shown a correlation between induced membrane tension and Flipper-TR fluorescence lifetime.

The following table summarizes quantitative data from such correlative studies, offering a comparative overview of the parameters measured by each technique.

Parameter MeasuredFlipper-TRAtomic Force Microscopy (AFM)Alternative/Complementary TechniqueCell TypeKey Findings & Correlation
Membrane Tension Fluorescence Lifetime (ns)-Optical TweezersHuman Foreskin Fibroblasts (HFF-1)A linear correlation (R² = 0.890) was observed between Flipper-TR average lifetime and membrane tension values measured by optical tweezer tether pulling under varying osmotic pressures.[1]
Response to Mechanical Indentation Change in Fluorescence Lifetime (ns)Applied Force (nN)FluidFM-FLIMHeLa CellsIncreasing indentation force with a FluidFM pipette led to a corresponding increase in Flipper-TR fluorescence lifetime, indicating a direct response of the probe to mechanical stress.[1]
Cell Stiffness -Young's Modulus (kPa)-NeuronsAFM can quantify cell cortical stiffness by fitting force-indentation curves to the Hertz model. For example, a study on neurons in epilepsy measured changes in cell elasticity.[2]
Response to Osmotic Shock Change in Fluorescence Lifetime (ns)--HeLa CellsHypotonic shock (increased membrane tension) causes an increase in Flipper-TR fluorescence lifetime, while hypertonic shock (decreased tension) leads to a decrease.[3]

Principles and Experimental Workflows

Flipper-TR: A Fluorescent Reporter of Membrane Tension

Flipper-TR is a fluorescent probe that specifically inserts into the plasma membrane of living cells.[4] Its fluorescence lifetime is sensitive to the lipid packing of the membrane. Increased membrane tension leads to a more ordered lipid environment, which in turn increases the fluorescence lifetime of the Flipper-TR probe. This relationship allows for the visualization and quantification of relative changes in membrane tension in real-time using Fluorescence Lifetime Imaging Microscopy (FLIM).

The experimental workflow for using Flipper-TR to measure membrane tension is as follows:

FlipperTR_Workflow cluster_prep Cell Preparation cluster_imaging FLIM Imaging cluster_analysis Data Analysis cell_culture Culture cells on coverslips staining Incubate with Flipper-TR (1-2 µM) cell_culture->staining wash Wash to remove excess probe staining->wash microscope Mount on FLIM microscope wash->microscope acquisition Acquire fluorescence lifetime data microscope->acquisition lifetime_calc Calculate fluorescence lifetime per pixel acquisition->lifetime_calc tension_map Generate membrane tension map lifetime_calc->tension_map

Flipper-TR experimental workflow for membrane tension imaging.
Atomic Force Microscopy (AFM): Probing Nanomechanical Properties

AFM is a high-resolution scanning probe microscopy technique that can be used to measure the mechanical properties of living cells with nanoscale precision.[2] An AFM uses a sharp tip attached to a flexible cantilever to "feel" the surface of a cell. By measuring the deflection of the cantilever as it indents the cell, a force-indentation curve can be generated. This curve can then be fitted to a mechanical model, such as the Hertz model, to calculate the Young's modulus, a measure of the cell's stiffness.

The workflow for validating Flipper-TR results with AFM would involve a correlative approach:

Validation_Workflow cluster_cell_prep Cell Preparation & Staining cluster_correlative Correlative Imaging & Measurement cluster_data_analysis Data Analysis & Correlation prep Prepare cells on coverslip stain Stain with Flipper-TR prep->stain locate Locate cell of interest with fluorescence stain->locate flim Acquire FLIM data (Flipper-TR lifetime) locate->flim afm Perform AFM indentation on the same cell locate->afm process_flim Process FLIM data (Membrane Tension Map) flim->process_flim process_afm Analyze AFM data (Young's Modulus) afm->process_afm correlate Correlate membrane tension with cell stiffness process_flim->correlate process_afm->correlate

Correlative workflow for validating Flipper-TR with AFM.

Experimental Protocols

Flipper-TR Staining and FLIM Imaging Protocol
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

  • Flipper-TR Staining: Prepare a 1 µM working solution of Flipper-TR in your normal cell culture medium. Replace the culture medium with the Flipper-TR solution and incubate the cells for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells twice with fresh, pre-warmed culture medium to remove any unbound probe.

  • FLIM Imaging: Mount the sample on a confocal microscope equipped with a FLIM module. Excite the Flipper-TR probe with a pulsed laser (e.g., 488 nm) and collect the emission using a suitable filter (e.g., 580-640 nm).

  • Data Acquisition: Acquire time-correlated single-photon counting (TCSPC) data to generate fluorescence lifetime images. Ensure sufficient photon counts per pixel for accurate lifetime fitting.

  • Data Analysis: Analyze the FLIM data using appropriate software to calculate the fluorescence lifetime for each pixel, generating a map of membrane tension.

Atomic Force Microscopy (AFM) Protocol for Cell Stiffness
  • Cell Preparation: Use cells cultured on glass-bottom dishes. The culture medium should be replaced with a CO2-independent medium supplemented with serum and HEPES buffer for measurements outside of a cell culture incubator.

  • AFM Cantilever Selection and Calibration: Choose a cantilever with a spring constant appropriate for soft biological samples (e.g., 0.01-0.1 N/m). Calibrate the spring constant and the deflection sensitivity of the cantilever.

  • AFM Setup: Mount the cell dish on the AFM stage. Use the optical microscope of the AFM to locate a single, well-adhered cell.

  • Force Spectroscopy:

    • Position the AFM tip over the center of the cell.

    • Approach the tip to the cell surface and perform a force-indentation measurement. The indentation depth should be limited to a few hundred nanometers to avoid substrate effects and damage to the cell.

    • Retract the tip.

    • Repeat the measurement at multiple points on the cell to obtain an average stiffness value.

  • Data Analysis:

    • Process the force-indentation curves to determine the contact point and calculate the indentation depth.

    • Fit the indentation portion of the curve to the Hertz model to extract the Young's modulus (E).

Flipper-TR in the Context of Cellular Signaling

Changes in membrane tension are not just passive physical responses; they are integral to cellular signaling pathways. For example, membrane tension can influence the activity of mechanosensitive ion channels and regulate processes like endocytosis and cell migration. Flipper-TR provides a powerful tool to visualize these dynamic changes in the context of specific signaling events.

Signaling_Pathway stimulus External Mechanical Stimulus (e.g., Shear Flow, Stretch) membrane Plasma Membrane stimulus->membrane flipper Flipper-TR Reports Increased Fluorescence Lifetime membrane->flipper Increased Tension channels Mechanosensitive Ion Channels (e.g., Piezo1) membrane->channels Activation downstream Downstream Signaling Cascade (e.g., Ca2+ influx, Cytoskeletal Remodeling) channels->downstream

Flipper-TR visualizes membrane tension changes in signaling.

Conclusion

Flipper-TR and Atomic Force Microscopy are powerful, complementary techniques for the investigation of cell membrane mechanics. Flipper-TR provides dynamic, real-time measurements of membrane tension in living cells, making it ideal for studying the role of mechanics in dynamic cellular processes. AFM offers high-resolution quantitative data on cell stiffness and topography, providing a means to validate and complement the findings from Flipper-TR experiments. The correlative use of these two techniques holds great promise for advancing our understanding of the intricate interplay between cellular mechanics and biological function. Researchers can leverage the strengths of both methods to gain a more complete picture of the mechanical landscape of the cell membrane.

References

Flipper Probes Emerge as Superior Mechanosensors for Membrane Tension Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Flipper probes with other prevalent mechanosensors, such as Laurdan and FRET-based sensors, reveals significant advantages in sensitivity, dynamic range, and application in living cells for quantifying membrane tension. This guide provides an objective analysis of their performance, supported by experimental data and detailed protocols for researchers in cell biology and drug development.

Recent advancements in the study of mechanobiology have underscored the critical role of mechanical forces in cellular processes. A key parameter in this field is membrane tension, the in-plane force acting on the cell membrane, which influences a myriad of cellular functions including endocytosis, exocytosis, cell migration, and division. Consequently, the development of precise and minimally invasive tools to measure membrane tension in living cells is of paramount importance. Among the currently available technologies, Flipper probes, a class of fluorescent mechanosensors, have demonstrated notable advantages over traditional methods.

Flipper probes are small-molecule fluorescent dyes designed to report changes in the lipid packing of cellular membranes, which is directly related to membrane tension. Their mechanism of action relies on a "planarizable push-pull" mechanophore. This core structure consists of two twisted dithienothiophene units. In a relaxed membrane, the two "flippers" are twisted. As membrane tension increases, the lateral compression within the lipid bilayer forces these flippers to adopt a more planar conformation. This planarization leads to a red-shift in the probe's excitation spectrum and, most importantly, a significant increase in its fluorescence lifetime. This change in fluorescence lifetime can be precisely quantified using Fluorescence Lifetime Imaging Microscopy (FLIM), providing a direct readout of membrane tension.

Quantitative Performance Comparison

To objectively evaluate the performance of Flipper probes against other common mechanosensors, a summary of their key quantitative parameters is presented below. Data has been compiled from various studies to provide a comparative overview.

FeatureFlipper Probes (e.g., Flipper-TR)LaurdanFRET-based Tension Sensors
Sensing Mechanism Change in fluorescence lifetime due to mechanophore planarizationShift in emission spectrum (solvatochromism) due to changes in water penetration in the bilayerChange in Förster Resonance Energy Transfer (FRET) efficiency due to distance changes between two fluorophores
Primary Readout Fluorescence Lifetime (ns)Generalized Polarization (GP) valueFRET Efficiency (%) or FRET Index
Sensitivity High (e.g., up to 2.38 ns/mN·m⁻¹ in MDCK cells)[1]Moderate; GP value changes linearly with tension (0-3 mN/m), but the slope is dependent on vesicle size[1]High for single-molecule forces (pN range), but less direct for membrane tension (mN/m)
Dynamic Range Large (fluorescence lifetime can vary from ~2.3 ns to 7 ns)[2]Moderate (GP values typically range from -0.1 to 0.7)[3]Limited by the dynamic range of FRET (typically 10-90% efficiency)
Spatial Resolution High (diffraction-limited with FLIM)High (diffraction-limited)High (diffraction-limited)
Temporal Resolution Good (dependent on FLIM acquisition speed)Good (ratiometric imaging can be fast)Good (dependent on imaging speed)
Intrusiveness Minimally invasiveMinimally invasiveCan be more invasive due to the need for genetic encoding and expression of fusion proteins
Ease of Use Relatively straightforward staining protocolSimple staining protocolMore complex, requiring molecular biology techniques for sensor construction and expression

Key Advantages of Flipper Probes

The superior performance of Flipper probes stems from several key characteristics:

  • High Sensitivity and a Large Dynamic Range : Flipper probes exhibit a significant change in fluorescence lifetime over a broad range of membrane tensions, allowing for the detection of subtle changes in cellular mechanics.[2]

  • Direct Readout of a Physical Parameter : Fluorescence lifetime is an intrinsic property of the fluorophore in its environment and is less susceptible to artifacts such as probe concentration and photobleaching, which can affect intensity-based measurements.

  • Fluorogenic Nature : Flipper probes are "fluorogenic," meaning they only become highly fluorescent upon insertion into a lipid membrane. This property significantly reduces background noise from unbound probes in the aqueous environment, leading to a high signal-to-noise ratio.

  • Versatility : Various derivatives of Flipper probes have been developed to target specific organelles, such as the endoplasmic reticulum, mitochondria, and lysosomes, enabling the study of membrane tension in different subcellular compartments.

  • Less Intrusive : As small molecules, Flipper probes can be directly added to the cell culture medium, avoiding the need for genetic manipulation which is often required for FRET-based sensors.

Experimental Protocols

To facilitate the application of these mechanosensors, detailed experimental protocols for measuring membrane tension using Flipper-TR, Laurdan, and a generic FRET-based sensor are provided below.

Protocol 1: Measuring Plasma Membrane Tension using Flipper-TR and FLIM

This protocol describes the measurement of plasma membrane tension in cultured mammalian cells using the Flipper-TR probe and Fluorescence Lifetime Imaging Microscopy (FLIM).

Materials:

  • Flipper-TR probe (e.g., from Spirochrome)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cells of interest (e.g., HeLa or MDCK cells) cultured on glass-bottom dishes

  • A confocal microscope equipped with a FLIM system (e.g., time-correlated single photon counting - TCSPC)

  • Pulsed laser source (e.g., 488 nm)

  • Emission filter (e.g., 600/50 nm bandpass)

Procedure:

  • Probe Preparation: Prepare a 1 mM stock solution of Flipper-TR in anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.

  • Cell Staining:

    • Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.

    • Prepare a staining solution by diluting the Flipper-TR stock solution to a final concentration of 1 µM in pre-warmed complete cell culture medium.

    • Remove the old medium from the cells and add the staining solution.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Imaging:

    • After incubation, the cells can be imaged directly in the staining solution or the staining solution can be replaced with fresh, pre-warmed medium.

    • Place the dish on the stage of the FLIM microscope.

    • Use a pulsed laser at 488 nm for excitation.

    • Collect the fluorescence emission through a 600/50 nm bandpass filter.

    • Acquire FLIM data using the TCSPC module. Ensure enough photons are collected per pixel to allow for accurate lifetime fitting (typically >100 photons in the brightest pixel).

  • Data Analysis:

    • Analyze the FLIM data using appropriate software (e.g., PicoQuant SymPhoTime, or other compatible software).

    • Fit the fluorescence decay curves with a bi-exponential decay model. The longer lifetime component (τ₁) is typically used to report on membrane tension.

    • Generate a fluorescence lifetime map of the cells, where the color of each pixel corresponds to the calculated fluorescence lifetime.

  • Calibration (Optional but Recommended):

    • To correlate fluorescence lifetime with absolute membrane tension, a calibration curve can be generated using micropipette aspiration on cells stained with Flipper-TR.

    • This involves applying a known tension to a patch of the cell membrane with a micropipette and simultaneously measuring the fluorescence lifetime of the probe in that patch.

Protocol 2: Measuring Membrane Tension using Laurdan and Spectral Imaging

This protocol outlines the procedure for assessing changes in membrane tension using the solvatochromic probe Laurdan.

Materials:

  • Laurdan powder

  • Ethanol

  • Cells of interest cultured on glass-bottom dishes

  • A fluorescence microscope equipped for spectral imaging or with two emission channels (e.g., 440 nm and 490 nm).

  • UV excitation source (e.g., 350 nm).

Procedure:

  • Probe Preparation: Prepare a 1 mM stock solution of Laurdan in ethanol.

  • Cell Staining:

    • Dilute the Laurdan stock solution to a final concentration of 5-10 µM in cell culture medium.

    • Incubate the cells with the Laurdan-containing medium for 30 minutes at 37°C.

    • Wash the cells twice with PBS to remove excess probe.

  • Imaging:

    • Image the cells using an excitation wavelength of 350 nm.

    • Simultaneously collect fluorescence emission at two wavelength ranges: 420-460 nm (I₄₄₀) and 470-510 nm (I₄₉₀).

  • Data Analysis:

    • Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

    • Generate a GP map of the cells. A decrease in the GP value corresponds to an increase in membrane tension.

Protocol 3: Measuring Inter-protein Forces with a FRET-based Tension Sensor

This protocol provides a general workflow for using a genetically encoded FRET-based tension sensor to measure forces across a specific protein.

Materials:

  • Plasmid DNA encoding the FRET-based tension sensor (e.g., a vinculin tension sensor).

  • Transfection reagent.

  • Cells of interest.

  • A fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for the donor and acceptor fluorophores).

Procedure:

  • Transfection:

    • Transfect the cells with the plasmid DNA encoding the FRET sensor using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow 24-48 hours for protein expression.

  • Imaging:

    • Image the cells using the appropriate excitation and emission channels for the donor and acceptor fluorophores. Typically, three images are acquired:

      • Donor excitation, donor emission (Donor channel).

      • Donor excitation, acceptor emission (FRET channel).

      • Acceptor excitation, acceptor emission (Acceptor channel).

  • Data Analysis:

    • Correct the images for background and spectral bleed-through.

    • Calculate the FRET efficiency or a FRET index for each pixel. An increase in tension on the sensor will lead to an increased distance between the donor and acceptor, resulting in a decrease in FRET efficiency.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Flipper_Probe_Mechanism cluster_membrane Cell Membrane cluster_relaxed Low Tension cluster_tensed High Tension p1 p2 p3 p4 p5 p6 p7 p8 Twisted Flipper Twisted Short Lifetime Planar Flipper Planar Twisted Flipper->Planar Flipper Increased Lateral Pressure Long Lifetime Increased Lateral\nPressure Increased Lateral Pressure

Caption: Mechanism of Flipper probe activation by membrane tension.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Cell Culture Cell Culture Probe Staining Probe Staining Cell Culture->Probe Staining FLIM Microscopy FLIM Microscopy Probe Staining->FLIM Microscopy Lifetime Fitting Lifetime Fitting FLIM Microscopy->Lifetime Fitting Generate Lifetime Map Generate Lifetime Map Lifetime Fitting->Generate Lifetime Map Quantitative Analysis Quantitative Analysis Generate Lifetime Map->Quantitative Analysis

Caption: Experimental workflow for Flipper probe measurements.

Conclusion

References

A Researcher's Guide to Cross-Validating Membrane Tension Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying cell membrane tension is crucial for understanding a wide range of cellular processes, from migration and division to signaling and drug interactions. However, the variety of available measurement techniques, each with its own set of advantages and limitations, can make it challenging to obtain and compare data with confidence. This guide provides a comprehensive comparison of key techniques for measuring membrane tension, complete with experimental protocols and a workflow for cross-validating your findings.

The mechanical state of the plasma membrane, specifically its tension, plays a pivotal role in regulating cellular functions. Consequently, a host of sophisticated techniques have been developed to probe this critical parameter. These methods can be broadly categorized into direct, force-based measurements and indirect, imaging-based approaches. To ensure the robustness and reliability of experimental findings, it is often beneficial to employ multiple techniques to cross-validate membrane tension data.

Comparing the Tools of the Trade: A Quantitative Overview

Choosing the right technique depends on the specific research question, the cell type under investigation, and the required spatiotemporal resolution. The following table summarizes the key quantitative parameters of the most common membrane tension measurement techniques.

TechniquePrincipleTypical Tension Range (pN/µm)Precision/ResolutionAdvantagesLimitations
Optical Tweezers Traps a coated bead attached to the membrane and measures the force required to pull a membrane tether.[1][2]1 - 1000pN force resolution, nm displacement resolution[1]High force and spatial precision, allows for dynamic measurements.[1]Requires specialized equipment, can be invasive due to bead attachment.
Atomic Force Microscopy (AFM) An AFM cantilever is used to indent the cell membrane or pull a membrane tether, and the force is measured.[3]10 - 1000Sub-nN force resolutionHigh spatial resolution, can provide topographical and mechanical information simultaneously.[4]Contact-based method can be invasive, throughput can be low.
Micropipette Aspiration A micropipette applies a negative pressure to a small patch of the cell membrane, and the resulting deformation is measured.[5][6][7]1 - 1000~0.1-0.2 pN/µm² pressure resolution[8]Relatively simple and cost-effective, provides a global measure of membrane tension.Lower spatial resolution compared to OT and AFM, potential for cell stress.
Flicker Spectroscopy Analyzes the thermal fluctuations of the cell membrane from microscopy images to infer mechanical properties like bending rigidity and tension.[9][10]0.0001 - 1Can measure very low tensions.[9]Non-invasive, provides information on membrane dynamics.Indirect measurement, analysis can be complex, lower temporal resolution.
Fluorescent Probes (e.g., Flipper-TR) A fluorescent molecule that inserts into the lipid bilayer and changes its fluorescence lifetime in response to changes in membrane tension.[11][12][13]Relative changes in tensionHigh temporal and spatial resolutionNon-invasive, suitable for live-cell imaging and high-throughput screening.[11][12][13]Provides relative rather than absolute tension values, lifetime can be sensitive to local environment.[14]

A Workflow for Cross-Validation

To ensure the accuracy and reliability of membrane tension data, it is highly recommended to cross-validate measurements using at least two independent techniques. The following workflow illustrates a logical approach to such an experiment.

CrossValidationWorkflow cluster_planning Experimental Planning cluster_execution Data Acquisition cluster_analysis Data Analysis and Interpretation Start Define Research Question (e.g., effect of drug on membrane tension) SelectCells Select Appropriate Cell Line Start->SelectCells SelectTechniques Choose Primary and Secondary Measurement Techniques SelectCells->SelectTechniques PrimaryMeasurement Perform Measurement with Primary Technique (e.g., Optical Tweezers) SelectTechniques->PrimaryMeasurement SecondaryMeasurement Perform Measurement with Secondary Technique (e.g., Flipper-TR) SelectTechniques->SecondaryMeasurement Control Include Appropriate Controls (e.g., vehicle-treated cells) PrimaryMeasurement->Control AnalyzePrimary Analyze Primary Data (e.g., calculate tether force) PrimaryMeasurement->AnalyzePrimary SecondaryMeasurement->Control AnalyzeSecondary Analyze Secondary Data (e.g., quantify fluorescence lifetime) SecondaryMeasurement->AnalyzeSecondary Compare Compare and Correlate Results AnalyzePrimary->Compare AnalyzeSecondary->Compare Conclusion Draw Conclusions Compare->Conclusion

Caption: A logical workflow for cross-validating membrane tension data.

Detailed Experimental Protocols

Here, we provide detailed methodologies for the key experiments cited in this guide.

Optical Tweezers: Tether Pulling Assay
  • Bead Preparation: Coat polystyrene or silica (B1680970) beads (1-3 µm diameter) with a protein (e.g., Concanavalin A or an antibody) that binds to the cell surface. This facilitates the attachment of the bead to the cell membrane.

  • Cell Culture: Plate cells on a glass-bottom dish suitable for microscopy. Ensure the cells are healthy and sub-confluent.

  • Optical Trap Calibration: Calibrate the optical tweezers to determine the trap stiffness (pN/nm). This is crucial for converting bead displacement into force.

  • Bead Attachment: Introduce the coated beads into the cell culture dish. Using the optical trap, capture a single bead and bring it into contact with the surface of a target cell until a firm attachment is formed.

  • Tether Formation and Measurement: Move the stage or the optical trap away from the cell at a constant velocity to pull a thin, cylindrical membrane tube, known as a tether.[1][2]

  • Data Acquisition: Record the displacement of the bead from the center of the optical trap and the position of the stage/trap. The force (F) required to hold the tether is calculated as F = k * d, where k is the trap stiffness and d is the bead displacement.

  • Tension Calculation: The membrane tension (T) can be calculated from the tether force using the formula: T = F² / (8π²κ), where κ is the membrane bending rigidity. The bending rigidity can be determined from the dynamic response of the tether or assumed from literature values for a given cell type.

Atomic Force Microscopy (AFM): Tether Pulling
  • Cantilever Functionalization: Functionalize the AFM cantilever tip with a protein (e.g., Concanavalin A) to promote adhesion to the cell membrane.

  • Cell Preparation: Culture cells on a petri dish or glass coverslip compatible with the AFM setup.

  • AFM Setup and Calibration: Mount the functionalized cantilever in the AFM head and calibrate the spring constant of the cantilever.

  • Force Spectroscopy:

    • Approach the functionalized tip to the cell surface until a predefined contact force is reached.

    • Dwell at the surface for a short period to allow for bond formation between the tip and the cell membrane.

    • Retract the cantilever at a constant velocity. As the tip pulls away, a membrane tether may be formed, which will be visible as a plateau in the force-distance curve.

  • Data Analysis: The force corresponding to the plateau in the retraction curve represents the tether force. Membrane tension can then be calculated using the same formula as in the optical tweezers method.

Micropipette Aspiration
  • Micropipette Fabrication: Pull glass capillaries to create micropipettes with a smooth, uniform inner diameter (typically 2-5 µm).

  • Cell Preparation: Place a suspension of single cells in a chamber on the microscope stage.

  • Micropipette Positioning: Using a micromanipulator, position the micropipette tip near the surface of a target cell.

  • Aspiration: Apply a controlled negative pressure (suction) through the micropipette. This will cause a portion of the cell membrane to be aspirated into the pipette.[5][6]

  • Image Acquisition and Measurement: Record images of the cell and the aspirated membrane projection. Measure the length of the membrane projection inside the micropipette (Lp) and the radii of the cell (Rp) and the micropipette (Ri).

  • Tension Calculation: For a spherical cell, the membrane tension (T) can be calculated using the Laplace law: ΔP = 2T(1/Ri - 1/Rp), where ΔP is the applied suction pressure.

Flicker Spectroscopy
  • Cell Imaging: Acquire high-speed time-lapse images of the equatorial plane of a fluctuating cell (e.g., a giant unilamellar vesicle or a red blood cell) using phase-contrast or differential interference contrast (DIC) microscopy.

  • Contour Extraction: Use image analysis software to extract the contour of the cell membrane in each frame of the video.

  • Fluctuation Analysis: Decompose the contour fluctuations into a series of modes (e.g., using Fourier analysis).

  • Power Spectrum Calculation: Calculate the mean-squared amplitude of each fluctuation mode.

  • Data Fitting: Fit the experimental power spectrum to a theoretical model of membrane fluctuations. This fitting procedure yields values for the membrane bending rigidity (κ) and the membrane tension (σ).[10][15]

Fluorescent Probes: Flipper-TR
  • Probe Preparation: Prepare a stock solution of Flipper-TR in an appropriate solvent (e.g., DMSO).

  • Cell Staining: Add the Flipper-TR stock solution to the cell culture medium to a final concentration of 1-2 µM and incubate for 15-30 minutes.[16]

  • Fluorescence Lifetime Imaging Microscopy (FLIM):

    • Image the stained cells using a confocal microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) electronics.

    • Excite the Flipper-TR probe at its excitation maximum (around 488 nm) and collect the emission in the appropriate range (typically 575-650 nm).[16][17]

  • Data Analysis:

    • Analyze the FLIM data to determine the fluorescence lifetime of the Flipper-TR probe at each pixel of the image.

    • Changes in membrane tension are correlated with changes in the fluorescence lifetime of the probe. An increase in membrane tension typically leads to a longer fluorescence lifetime.[13]

    • It is important to note that Flipper-TR provides a relative measure of membrane tension. Calibration with a direct force-based technique may be necessary for absolute quantification.[14]

References

A Comparative Guide to ER Flipper-TR: Specificity and Performance in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise visualization of endoplasmic reticulum (ER) dynamics is crucial for understanding a myriad of cellular processes. ER Flipper-TR, a fluorescent probe designed to report on membrane tension specifically within the ER, offers a powerful tool for these investigations. This guide provides an objective comparison of ER Flipper-TR with alternative ER probes, presenting supporting experimental data on its specificity and potential off-target effects to aid in the selection of the most appropriate tool for your research needs.

ER Flipper-TR is a fluorescent probe that specifically targets the endoplasmic reticulum and reports on membrane tension through changes in its fluorescence lifetime[1][2]. Its targeting mechanism relies on a pentafluorophenyl moiety that reacts with cysteine residues present on proteins of the ER outer surface[3]. This covalent labeling strategy contributes to its specificity for the ER membrane.

Performance Comparison of ER Probes

The selection of an appropriate fluorescent probe for ER imaging depends on a balance of factors including specificity, photostability, and potential cytotoxicity. Below is a comparative summary of ER Flipper-TR and other commonly used ER probes.

ProbeTargeting MechanismReported Specificity (Pearson's Correlation Coefficient)PhotostabilityPotential Cytotoxicity/Functional Effects
ER Flipper-TR Covalent reaction with cysteine residues on ER proteins via a pentafluorophenyl group.High (PCC = 0.86 with ER-Tracker™ Blue-White DPX).Data not available in comparative studies.Low phototoxicity reported for the Flipper probe family.
ER-Tracker™ Red Binds to sulfonylurea receptors of ATP-sensitive K+ channels on the ER.High selectivity for the ER reported.Data not available in comparative studies.Can potentially affect ER function due to its pharmacological activity. Low toxicity reported at optimized concentrations.
Halo-ER Probes Covalent binding of a chloroalkane linker to a genetically expressed HaloTag fused to an ER-resident protein.Very high, determined by the localization of the HaloTag-fusion protein.Dependent on the conjugated fluorophore.Requires genetic modification of cells.
Genetically Encoded (e.g., GFP-KDEL) Retention in the ER lumen via the KDEL retrieval sequence.Very high, based on cellular protein sorting mechanisms.Generally good, but can be prone to photobleaching.Overexpression can potentially induce ER stress.

Specificity and Off-Target Effects of ER Flipper-TR

A critical aspect of any organelle-specific probe is its fidelity to the target structure. While ER Flipper-TR is designed for high specificity, it is important to consider potential off-target localization. Studies have indicated that while the targeting is generally robust, some affinity for other subcellular compartments can occur with organelle-targeting motifs[4].

To quantitatively assess the specificity of ER Flipper-TR, co-localization studies with fluorescent markers for other major organelles are essential. The Pearson's correlation coefficient (PCC) is a statistical measure of the linear correlation between the intensity of two different fluorescent signals, providing a value between -1 (perfect anti-correlation) and +1 (perfect correlation), with 0 indicating no correlation. A high PCC value in a co-localization experiment suggests a high degree of spatial overlap between the two probes.

Organelle MarkerCo-localization with ER Flipper-TR (Pearson's Correlation Coefficient)Interpretation
MitoTracker™ Red CMXRos Data not availableA low PCC would indicate high specificity of ER Flipper-TR and minimal off-target effects in mitochondria.
GM130 (Golgi marker) Data not availableA low PCC would indicate high specificity of ER Flipper-TR and minimal off-target effects in the Golgi apparatus.
LysoTracker™ Deep Red Data not availableA low PCC would indicate high specificity of ER Flipper-TR and minimal off-target effects in lysosomes.

Absence of quantitative data in the literature for co-localization of ER Flipper-TR with mitochondrial, Golgi, and lysosomal markers highlights a current knowledge gap. Researchers are encouraged to perform these co-localization controls in their specific experimental systems.

Experimental Protocols

Live-Cell Staining with ER Flipper-TR

This protocol is adapted from the manufacturer's guidelines and has been optimized for HeLa cells. Optimal conditions may vary for other cell types.

  • Prepare Stock Solution: Dissolve the vial contents of ER Flipper-TR in anhydrous DMSO to a final concentration of 1 mM. Store the stock solution at -20°C or below.

  • Prepare Staining Solution: Shortly before use, dilute the 1 mM ER Flipper-TR stock solution in cell culture medium to a final working concentration of 1 µM.

  • Cell Staining:

    • Grow cells on coverslips or in imaging dishes.

    • Remove the cell culture medium.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Imaging:

    • The probe is fluorescent only in membranes, so washing is not strictly necessary, especially for long-term imaging in serum-containing medium[5].

    • Image the cells using fluorescence lifetime imaging microscopy (FLIM).

    • Excitation: 488 nm laser.

    • Emission: Collect between 575 and 625 nm.

Co-localization Analysis Workflow

To assess the specificity of ER Flipper-TR, a co-localization experiment with organelle-specific markers can be performed.

cluster_0 Cell Preparation cluster_1 Image Acquisition cluster_2 Image Analysis A Seed cells on imaging plates B Incubate with ER Flipper-TR (e.g., 1 µM) A->B C Incubate with organelle marker (e.g., MitoTracker™, LysoTracker™) B->C D Acquire images in separate channels for ER Flipper-TR and the organelle marker C->D E Correct for background noise D->E F Define region of interest (ROI) E->F G Calculate Pearson's Correlation Coefficient (PCC) F->G

Fig. 1. Workflow for co-localization analysis.

Signaling Pathway and Probe Mechanism

ER Flipper-TR's mechanism of action is based on the relationship between membrane tension and the conformation of its "flipper" motif.

cluster_0 Low Membrane Tension cluster_1 High Membrane Tension A Loosely packed lipids in ER membrane B Flipper probe adopts a twisted conformation A->B C Shorter fluorescence lifetime B->C D Tightly packed lipids in ER membrane E Flipper probe is planarized D->E F Longer fluorescence lifetime E->F

Fig. 2. ER Flipper-TR mechanism of action.

References

A Comparative Guide to Measuring Membrane Tension: Flipper-TR and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately measuring membrane tension is crucial for understanding a wide range of cellular processes, from cell migration and division to drug interactions. This guide provides an objective comparison of the fluorescent probe Flipper-TR with other established methods for quantifying membrane tension, supported by experimental data and detailed protocols.

The plasma membrane is not a passive barrier but a dynamic interface where mechanical forces play a critical role in cellular function. Membrane tension, a key physical parameter, influences membrane trafficking, ion channel gating, and cell signaling. Consequently, reliable methods to measure membrane tension are indispensable in cell biology and drug discovery. This guide evaluates the reproducibility and practical application of Flipper-TR, a fluorescent membrane tension probe, and compares it with three alternative techniques: Micropipette Aspiration, Atomic Force Microscopy (AFM), and Laurdan Generalised Polarization (GP).

Quantitative Comparison of Membrane Tension Measurement Techniques

To facilitate a clear comparison, the following tables summarize the quantitative performance of Flipper-TR and its alternatives.

Method Principle Reported Value (Typical Range) Reproducibility/Variability (Reported as Standard Deviation or Coefficient of Variation) Key Advantages Key Limitations
Flipper-TR Fluorescence Lifetime Imaging Microscopy (FLIM) of a mechanosensitive probe.Fluorescence Lifetime (τ): 2.8 - 7.0 ns[1]HeLa cells (isotonic): Lifetime of ~4.5 ns.[2] Confluent RPE1 cells: 5.5 ± 0.1 ns.[2] Non-confluent RPE1 cells: 5.4 ± 0.2 ns.[2]High sensitivity to changes in lipid packing, suitable for live-cell imaging of internal and external membranes, provides spatial mapping of tension.Lifetime can be affected by lipid composition, requiring careful controls; requires specialized FLIM setup.
Micropipette Aspiration Measures the pressure required to aspirate a portion of the cell membrane into a micropipette.Cortical Tension: ~30 pN/µm for neutrophils.[3]Can be highly reproducible with automated pressure control, though manual operation can introduce variability.Direct physical measurement of tension, well-established technique.Invasive, limited to suspended or loosely adherent cells, measures global tension of the aspirated portion, not suitable for internal membranes.
Atomic Force Microscopy (AFM) Measures the force required to pull a membrane tether from the cell surface.Tether Force: CHO cells: 28 ± 10 pN, Human endothelial cells: 29 ± 10 pN.Tether pulling forces can have a large variation even on a single cell, pointing to heterogeneity in membrane properties. Elastic moduli measurements can have variability reduced to ~1% with standardized procedures.High-resolution force measurements, can probe local mechanical properties.Can be invasive, tether force is an indirect measure of tension and is influenced by membrane-cytoskeleton adhesion, requires specialized equipment and expertise.
Laurdan GP Ratiometric imaging of a fluorescent probe sensitive to membrane lipid packing and hydration.GP Value: Typically ranges from -0.3 to +0.6 in lipid vesicles.Highly reproducible for untreated cells. Standard deviation of GP values in yeast cells reported.Non-invasive, sensitive to lipid order which correlates with tension.GP values are influenced by both membrane tension and lipid composition, can show opposite response to osmotic stress in cells versus vesicles.

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducible results. Below are summaries of the key experimental protocols.

Flipper-TR Staining and FLIM Imaging

This protocol outlines the steps for measuring membrane tension using Flipper-TR and Fluorescence Lifetime Imaging Microscopy (FLIM).

1. Cell Preparation:

  • Plate cells on glass-bottom dishes suitable for microscopy.

  • Allow cells to adhere and reach the desired confluency.

2. Flipper-TR Staining:

  • Prepare a 1 mM stock solution of Flipper-TR in anhydrous DMSO.

  • Dilute the stock solution to a final concentration of 1 µM in pre-warmed cell culture medium.

  • Remove the existing medium from the cells and add the Flipper-TR staining solution.

  • Incubate the cells for 15-30 minutes at 37°C. For tissues, a higher concentration (2 µM) and longer incubation (30 min) may be necessary to ensure penetration.

3. FLIM Imaging:

  • Wash the cells three times with pre-warmed culture medium to remove excess probe.

  • Mount the dish on a FLIM-equipped confocal or multiphoton microscope.

  • Excite the Flipper-TR probe, typically with a 488 nm laser, and collect the emission between 575 and 625 nm.

  • Acquire time-correlated single-photon counting (TCSPC) data to generate fluorescence lifetime images.

4. Data Analysis:

  • Fit the fluorescence decay curves with a bi-exponential model to extract the fluorescence lifetimes (τ1 and τ2).

  • The longer lifetime component (τ1) is typically used to report on membrane tension.

  • Analyze the lifetime data to create a spatial map of membrane tension across the cell.

Flipper_TR_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging FLIM Imaging cluster_analysis Data Analysis cell_plating Plate cells on glass-bottom dish cell_adhesion Allow cells to adhere cell_plating->cell_adhesion prepare_stain Prepare 1 µM Flipper-TR solution cell_adhesion->prepare_stain incubate Incubate cells 15-30 min at 37°C prepare_stain->incubate wash Wash cells 3x incubate->wash acquire Acquire TCSPC data on FLIM microscope wash->acquire fit_decay Fit fluorescence decay curves acquire->fit_decay map_tension Generate membrane tension map fit_decay->map_tension

Flipper-TR Experimental Workflow
Micropipette Aspiration

This technique provides a direct physical measurement of cortical tension.

1. Micropipette Preparation:

  • Pull glass capillaries to create micropipettes with a tip diameter of 2-5 µm.

  • The tip should be smooth and fire-polished to prevent cell damage.

2. Experimental Setup:

  • Mount the micropipette on a micromanipulator connected to a sensitive pressure control system.

  • Place the cell suspension or adherent cells on the microscope stage.

3. Aspiration Procedure:

  • Bring the micropipette tip into contact with a cell.

  • Apply a small negative pressure to form a seal between the pipette and the cell membrane.

  • Gradually increase the suction pressure, causing the cell membrane to be aspirated into the pipette.

  • Record images or videos of the aspiration process.

4. Data Analysis:

  • Measure the length of the membrane projection (Lp) inside the pipette at different applied pressures (ΔP).

  • Measure the radius of the pipette (Rp) and the cell (Rc).

  • Calculate the cortical tension (Tc) using the Law of Laplace, where for a hemispherical projection (Lp = Rp), the tension is given by: Tc = (ΔP * Rp) / (2 * (1 - Rp/Rc)).

Micropipette_Aspiration_Workflow cluster_setup Setup cluster_aspiration Aspiration cluster_analysis Analysis prepare_pipette Prepare micropipette (2-5 µm tip) mount Mount on micromanipulator prepare_pipette->mount contact_cell Contact cell with micropipette mount->contact_cell apply_pressure Apply and increase suction pressure contact_cell->apply_pressure record Record aspiration apply_pressure->record measure Measure Lp, Rp, Rc record->measure calculate Calculate cortical tension measure->calculate

Micropipette Aspiration Workflow
Atomic Force Microscopy (AFM) for Tether Pulling

AFM allows for the measurement of the force required to pull a thin tube of membrane, or tether, from the cell surface.

1. Cantilever Preparation and Calibration:

  • Use a cantilever with a spring constant appropriate for the expected forces (e.g., 0.01-0.1 N/m).

  • Calibrate the cantilever's spring constant and the deflection sensitivity of the photodetector.

2. Cell Preparation:

  • Plate cells on a glass-bottom dish.

  • The AFM should be equipped with a fluid cell to keep the cells in a physiological buffer.

3. Tether Pulling:

  • Bring the AFM tip into contact with the cell surface and allow it to dwell for a short period to ensure attachment.

  • Retract the cantilever at a constant velocity.

  • If a tether forms, a plateau will be observed in the force-distance curve.

4. Data Analysis:

  • The height of the force plateau corresponds to the tether force (Ft).

  • Apparent membrane tension (T) can be estimated from the tether force using the formula: T = Ft² / (8π²κ), where κ is the membrane bending rigidity (typically assumed to be around 4 x 10⁻¹⁹ J).

AFM_Workflow cluster_setup Setup cluster_pulling Tether Pulling cluster_analysis Analysis calibrate Calibrate AFM cantilever prepare_cells Prepare cells in fluid cell calibrate->prepare_cells contact_cell Contact cell surface prepare_cells->contact_cell retract Retract cantilever contact_cell->retract analyze_curve Analyze force-distance curve for plateau retract->analyze_curve calculate_tension Calculate apparent membrane tension analyze_curve->calculate_tension

AFM Tether Pulling Workflow
Laurdan Generalised Polarization (GP)

Laurdan is a fluorescent probe that reports on the polarity of its environment, which is related to lipid packing and membrane tension.

1. Cell Preparation and Staining:

  • Plate cells on a glass-bottom dish.

  • Prepare a stock solution of Laurdan in a suitable solvent (e.g., DMSO).

  • Dilute the Laurdan stock to a final concentration of 5-10 µM in cell culture medium and incubate with the cells for 30-60 minutes at 37°C.

2. Imaging:

  • Wash the cells to remove excess Laurdan.

  • Image the cells on a fluorescence microscope equipped with two emission channels.

  • Excite the Laurdan probe at around 350-400 nm.

  • Simultaneously collect emission intensity at two wavelengths, typically around 440 nm (I₄₄₀) for the ordered lipid phase and 490 nm (I₄₉₀) for the disordered lipid phase.

3. Data Analysis:

  • Calculate the GP value for each pixel using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀).

  • Higher GP values indicate a more ordered membrane (lower tension), while lower GP values suggest a more disordered membrane (higher tension).

  • Generate a GP map of the cell to visualize spatial variations in membrane order.

Laurdan_GP_Workflow cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis prepare_laurdan Prepare 5-10 µM Laurdan solution incubate_cells Incubate cells 30-60 min at 37°C prepare_laurdan->incubate_cells wash_cells Wash cells incubate_cells->wash_cells acquire_images Acquire images at 440 nm and 490 nm wash_cells->acquire_images calculate_gp Calculate GP value for each pixel acquire_images->calculate_gp generate_map Generate GP map calculate_gp->generate_map

Laurdan GP Measurement Workflow

Concluding Remarks

The choice of method for measuring membrane tension depends on the specific research question, available equipment, and the cell type being studied. Flipper-TR offers a powerful, non-invasive approach for spatially resolved measurements of membrane tension in living cells, including intracellular organelles. Its sensitivity to the lipid environment, however, necessitates careful experimental design and controls.

Micropipette aspiration and AFM provide direct physical measurements of membrane mechanics but are more invasive and may not be suitable for all cell types or for measuring tension in internal membranes. Laurdan GP is a well-established method for assessing membrane order, which is related to tension, but its interpretation can be complex due to its sensitivity to multiple membrane properties.

By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to gain valuable insights into the role of membrane tension in cellular physiology and disease.

References

Correlative Imaging of Flipper-TR with Electron Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Flipper-TR with other fluorescent probes for correlative imaging of membrane tension with electron microscopy. It includes detailed experimental protocols, quantitative performance data, and workflow diagrams to assist researchers in selecting the optimal tools for their specific needs.

Introduction to Flipper-TR and Correlative Membrane Tension Imaging

Flipper-TR is a fluorescent probe specifically designed to measure membrane tension in living cells.[1][2] It reports changes in membrane tension through alterations in its fluorescence lifetime, which can be quantified using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][3] The probe's mechanism relies on the planarization of its molecular structure under increased membrane lateral pressure, leading to a longer fluorescence lifetime.[4] This property makes Flipper-TR a valuable tool for studying the role of membrane mechanics in various cellular processes.

Correlative Light and Electron Microscopy (CLEM) combines the dynamic, functional information from fluorescence microscopy with the high-resolution ultrastructural context of electron microscopy. Applying CLEM to membrane tension studies allows for the precise localization of tension hotspots within the intricate architecture of the cell, providing unprecedented insights into mechanobiology.

This guide will compare Flipper-TR with two alternative membrane probes, Laurdan and Merocyanine (B1260669) 540 (MC540), in the context of a correlative FLIM and Electron Microscopy (FLEM) workflow.

Quantitative Performance Comparison

The selection of a fluorescent probe for CLEM depends on a variety of factors, including its photophysical properties, sensitivity to membrane tension, and stability throughout the demanding sample preparation for electron microscopy. The following table summarizes the key performance indicators for Flipper-TR, Laurdan, and MC540.

Parameter Flipper-TR Laurdan Merocyanine 540 (MC540)
Principle of Tension Sensing Fluorescence Lifetime Change (Planarization)[4]Spectral Shift (Solvatochromism) & Generalized Polarization (GP)[5][6]Spectral Shift & Fluorescence Intensity (Electrochromism)[7][8]
Excitation Wavelength (nm) ~488[9]~350[5]~540[7]
Emission Wavelength (nm) ~600 (collected in a 575-625 nm band)[9]440 and 490 (for GP calculation)[10]~580-620[8]
Fluorescence Lifetime Range (ns) 2.8 - 7.0[2]~1-8 (highly dependent on environment)~0.3-2.0
Quantum Yield ~30% in Ethyl Acetate[2]Varies significantly with solvent polarityVaries with membrane potential and aggregation state
Photostability High[1]Moderate, prone to photobleachingModerate, can be phototoxic
Suitability for CLEM Feasible with optimized protocolsChallenging due to UV excitation and sensitivity to fixationChallenging due to potential for redistribution and artifacts

Experimental Protocols

A significant challenge in performing CLEM with small molecule probes is the preservation of the fluorescent signal throughout the harsh fixation and embedding procedures required for electron microscopy. The following is a detailed, synthesized protocol for correlative FLIM of Flipper-TR with transmission electron microscopy (TEM), designed to maximize signal retention.

Protocol: Correlative FLIM of Flipper-TR and Transmission Electron Microscopy (TEM)

I. Cell Culture and Flipper-TR Staining

  • Cell Seeding: Plate cells on gridded glass-bottom dishes suitable for both high-resolution imaging and subsequent resin embedding.

  • Flipper-TR Staining: Prepare a 1 µM Flipper-TR staining solution in serum-free cell culture medium. Replace the culture medium with the staining solution and incubate for 15-30 minutes at 37°C.[9]

  • Washing (Optional): For short-term imaging, the probe does not need to be washed out. For longer-term experiments, the staining solution can be replaced with fresh medium.[9]

II. Live-Cell FLIM Imaging

  • Microscope Setup: Use a confocal microscope equipped with a pulsed laser (e.g., 488 nm) and a FLIM detector.[9]

  • Image Acquisition: Acquire FLIM images of the cells of interest, ensuring to record the grid coordinates for later relocation. Capture a sufficient number of photons per pixel to allow for accurate lifetime fitting.

  • Data Analysis: Fit the fluorescence decay curves to a bi-exponential model and use the longer lifetime component (τ1) to represent membrane tension.[9]

III. Sample Preparation for TEM (In-Resin Fluorescence Protocol)

  • Fixation: Immediately after FLIM imaging, fix the cells in a mixture of 2% paraformaldehyde and 0.2% glutaraldehyde (B144438) in 0.1 M phosphate (B84403) buffer (PB) for 30 minutes at room temperature. This lower concentration of glutaraldehyde helps to preserve fluorescence while still providing adequate structural preservation.

  • Washing: Wash the samples three times with 0.1 M PB.

  • Post-fixation (Reduced Osmium): To enhance contrast for EM while minimizing fluorescence quenching, use a reduced osmium tetroxide solution. Incubate in 1% osmium tetroxide with 1.5% potassium ferricyanide (B76249) in 0.1 M PB for 30 minutes on ice in the dark.

  • Washing: Wash thoroughly with distilled water.

  • Dehydration: Dehydrate the samples in a graded series of ethanol (B145695) (e.g., 50%, 70%, 90%, 100%) on ice.

  • Infiltration and Embedding: Infiltrate the samples with an acrylic resin (e.g., LR White or Lowicryl) or a more electron-beam-stable resin like Durcupan™, which has been shown to be compatible with some fluorescent probes.[11] Polymerize the resin according to the manufacturer's instructions, often using UV light at low temperatures.

  • Relocation and Sectioning: Using the grid pattern imprinted on the resin block, relocate the cell of interest. Cut ultrathin sections (70-90 nm) using an ultramicrotome.

IV. Correlative Imaging

  • Fluorescence Imaging of Sections: Mount the ultrathin sections on a coverslip and image them on a fluorescence microscope to confirm the presence and location of the Flipper-TR signal. This is known as in-resin fluorescence.

  • TEM Imaging: Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) and image them in a transmission electron microscope.

  • Image Correlation: Overlay the FLIM data and the TEM images using the grid coordinates and cellular landmarks for precise correlation.

Diagrams

Flipper_TR_Mechanism cluster_membrane Plasma Membrane Low_Tension Low Membrane Tension (Disordered Lipids) Flipper_Twisted Flipper-TR (Twisted) Low_Tension->Flipper_Twisted Allows rotational freedom High_Tension High Membrane Tension (Ordered Lipids) Flipper_Planar Flipper-TR (Planar) High_Tension->Flipper_Planar Induces planarization Short_Lifetime Short Fluorescence Lifetime Flipper_Twisted->Short_Lifetime Results in Long_Lifetime Long Fluorescence Lifetime Flipper_Planar->Long_Lifetime Results in

CLEM_Workflow Start Cell Culture on Gridded Dish Staining Flipper-TR Staining Start->Staining FLIM Live-Cell FLIM Imaging Staining->FLIM Fixation Chemical Fixation (Low Glutaraldehyde) FLIM->Fixation EM_Prep EM Sample Preparation (Dehydration & Embedding) Fixation->EM_Prep Sectioning Ultrathin Sectioning EM_Prep->Sectioning InResin_FM In-Resin Fluorescence Microscopy Sectioning->InResin_FM TEM TEM Imaging InResin_FM->TEM Correlation Image Correlation & Analysis TEM->Correlation

Comparison with Alternatives

Laurdan:

Laurdan is a solvatochromic probe, meaning its emission spectrum shifts depending on the polarity of its environment.[5] In membranes, this is interpreted as changes in water penetration into the lipid bilayer, which can be related to lipid packing and tension.[12] Membrane tension is typically measured by calculating the Generalized Polarization (GP) from two emission wavelengths.[10]

  • Advantages: Laurdan has been used for a long time and its properties are well-characterized.

  • Disadvantages for CLEM: Laurdan requires UV excitation, which can be phototoxic and may not be available on all confocal microscopes. Furthermore, its fluorescence is sensitive to fixation, and preserving a reliable GP signal through EM preparation is challenging.

Merocyanine 540 (MC540):

MC540 is an electrochromic dye that reports on membrane potential and lipid packing.[13][14] Its fluorescence intensity and spectrum can change in response to alterations in the membrane environment.

  • Advantages: It is sensitive to changes in membrane organization.

  • Disadvantages for CLEM: MC540's staining can be less specific than Flipper-TR, and it has a tendency to internalize and accumulate in intracellular organelles, which could complicate the interpretation of plasma membrane tension.[7] Its photostability is also a concern for the multiple imaging steps in a CLEM workflow.

Conclusion

Flipper-TR presents a powerful tool for the correlative imaging of membrane tension with electron microscopy. Its high sensitivity, specificity for the plasma membrane, and reliance on fluorescence lifetime make it a more robust probe for the rigors of a CLEM workflow compared to traditional solvatochromic and electrochromic dyes. However, successful implementation of Flipper-TR in a CLEM experiment is highly dependent on an optimized sample preparation protocol that carefully balances the preservation of fluorescence with the quality of the ultrastructural preservation. The detailed protocol provided in this guide offers a starting point for researchers to adapt and refine for their specific experimental systems, paving the way for new discoveries at the interface of cell biology and mechanotransduction.

References

Safety Operating Guide

Proper Disposal Procedures for EE-Flipper 33: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the fluorescent probe EE-Flipper 33, ensuring its safe handling and proper disposal is paramount to maintaining a secure and compliant laboratory environment. This document provides essential safety information and a step-by-step guide to the proper disposal of this compound, a specialized Flipper probe from MedchemExpress designed to evaluate the mechanism of early endocytosis.

While a specific Safety Data Sheet (SDS) for this compound (Catalog No. HY-D2324; CAS No. 2804069-30-3) is not publicly available, this guide draws upon general safety protocols for similar chemical compounds and standard laboratory practices. It is crucial to supplement this information with a risk assessment specific to your institution's policies and the nature of your experiments.

Immediate Safety and Handling

Prior to handling this compound, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE) and working in a well-ventilated area, preferably a chemical fume hood.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.
Body Protection Laboratory coatProtects clothing and skin from contamination.

In the event of accidental exposure, follow these first aid measures immediately:

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.

  • After skin contact: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The proper disposal of this compound, like any other laboratory chemical, is a critical step in the experimental workflow. The following protocol outlines the recommended procedure for its disposal, ensuring minimal environmental impact and compliance with typical hazardous waste regulations.

Experimental Workflow for this compound Disposal:

This compound Disposal Workflow cluster_0 Pre-Disposal cluster_1 Waste Collection cluster_2 Final Disposal A Decontaminate all labware (e.g., pipette tips, tubes) that contacted this compound B Segregate waste containing This compound from general lab waste A->B Segregation C Collect all solid and liquid waste in a designated, labeled hazardous waste container B->C Collection D Ensure waste container is properly sealed and stored in a secondary containment C->D Storage E Arrange for pickup by institution's Environmental Health and Safety (EHS) department D->E Handover F Complete all necessary waste disposal documentation E->F Documentation

This compound Disposal Workflow Diagram
  • Decontamination of Labware: All disposable materials that have come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, should be considered contaminated. These items must be decontaminated or disposed of as hazardous waste.

  • Waste Segregation: Do not mix waste containing this compound with general laboratory trash. It should be segregated into a designated hazardous waste stream.

  • Waste Collection:

    • Solid Waste: Collect all contaminated solid materials in a clearly labeled, leak-proof hazardous waste container. The label should include the chemical name ("this compound"), the primary hazard (e.g., "Chemical Waste"), and the date.

    • Liquid Waste: Any unused solutions of this compound or experimental solutions containing the probe should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should have secondary containment to prevent the spread of any potential spills.

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste disposal.

  • Documentation: Complete any required waste disposal forms or logs as mandated by your institution.

Signaling Pathway and Logical Relationships

To provide a broader context for the use of fluorescent probes like this compound in research, the following diagram illustrates a generalized signaling pathway that might be investigated using such tools. Fluorescent probes are instrumental in visualizing and quantifying specific events within these complex cellular processes.

Generalized Cellular Signaling Pathway A Extracellular Signal B Receptor A->B C Signal Transduction Cascade B->C D Second Messengers C->D E Effector Proteins C->E D->E F Cellular Response (e.g., Endocytosis) E->F G This compound Visualization F->G Investigated by

Role of this compound in Investigating Cellular Signaling

In this generalized pathway, an extracellular signal activates a receptor, initiating a cascade of intracellular events that ultimately lead to a cellular response, such as endocytosis. This compound is a tool that allows researchers to visualize and measure specific aspects of this response, providing valuable data on the dynamics of cellular membranes during these processes.

By adhering to these safety and disposal protocols, researchers can confidently and responsibly advance their scientific inquiries while ensuring the well-being of themselves, their colleagues, and the environment.

Personal protective equipment for handling EE-Flipper 33

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling, use, and disposal of EE-Flipper 33, a fluorescent probe designed to evaluate the mechanism of early endocytosis. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.

Product Identification and Properties

Identifier Value
Product Name This compound
CAS Number 2804069-30-3
Primary Use Fluorescent probe for tracking early endosomes and labeling the Golgi apparatus in live cells.[1]
pKa 10.6

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for this compound is currently unavailable, it is imperative to handle the compound with care, assuming it may be hazardous. The following PPE is mandatory when handling this compound:

Protection Type Specification Rationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).To prevent eye contact with dust or aerosols.
Hand Protection Chemical impermeable gloves (inspected prior to use).To avoid skin contact.
Body Protection Fire/flame resistant and impervious clothing.To protect against accidental spills and contamination.
Respiratory Protection Full-face respirator if exposure limits are exceeded or irritation is experienced.To prevent inhalation of dust or aerosols.

Safe Handling and Storage

Proper handling and storage procedures are crucial to maintain the stability of this compound and ensure the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area to avoid the formation of dust and aerosols.

  • Avoid contact with skin and eyes.

  • Use non-sparking tools to prevent ignition.

  • Prevent fire caused by electrostatic discharge.

Storage:

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Store separately from foodstuff containers and incompatible materials.

First Aid Measures

In the event of exposure, follow these first aid protocols immediately:

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Experimental Protocol: Live-Cell Imaging

This protocol provides a general guideline for using this compound for live-cell imaging of early endosomes and the Golgi apparatus. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Phenol-red-free cell culture medium

  • Live-cell imaging microscope (e.g., confocal with FLIM capabilities)

Procedure:

  • Probe Preparation:

    • Prepare a stock solution of this compound in DMSO.

  • Cell Staining:

    • Culture cells to the desired confluency on imaging-compatible dishes.

    • Dilute the this compound stock solution in pre-warmed, phenol-red-free medium to the desired final concentration (e.g., 50 nM, but optimization may be needed).

    • Incubate the cells with the staining solution for at least 10 minutes. A wash step is generally not required.[2]

  • Imaging:

    • Image the stained cells using a suitable live-cell imaging system.

    • For tracking early endosomes, acquire images at appropriate time intervals.

    • This compound can also label the Golgi apparatus in live cells with an internal pH ranging from 6.0 to 6.7.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.

  • Discharge into the environment must be avoided.

  • Collect and arrange for disposal in suitable, closed containers.

  • Remove all sources of ignition and use spark-proof tools during disposal procedures.

  • Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal regulations.

Workflows and Logical Relationships

The following diagrams illustrate the key workflows for handling this compound safely and for its application in a typical live-cell imaging experiment.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Risks->Select_PPE Prepare_Workspace Prepare Well-Ventilated Workspace Select_PPE->Prepare_Workspace Weigh_Compound Weigh this compound Prepare_Workspace->Weigh_Compound Prepare_Solution Prepare Stock Solution Weigh_Compound->Prepare_Solution Use_in_Experiment Use in Experiment Prepare_Solution->Use_in_Experiment Decontaminate_Workspace Decontaminate Workspace Use_in_Experiment->Decontaminate_Workspace Dispose_Waste Dispose of Waste in Sealed Containers Decontaminate_Workspace->Dispose_Waste

Caption: Safe Handling Workflow for this compound

G Live-Cell Imaging Workflow with this compound cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis Culture_Cells Culture Cells on Imaging Dish Prepare_Staining_Solution Prepare this compound Staining Solution Culture_Cells->Prepare_Staining_Solution Incubate_Cells Incubate Cells with Probe Prepare_Staining_Solution->Incubate_Cells Acquire_Images Acquire Images with Live-Cell Microscope Incubate_Cells->Acquire_Images Analyze_Data Analyze Endosome Tracking or Golgi Labeling Acquire_Images->Analyze_Data

Caption: Live-Cell Imaging Workflow with this compound

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.